Hispidin polyphenols share a common core moiety, 6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone, which is characterized by a pyrone ring linked to a catechol group (3,4-dihydroxyphenyl) via a styryl double bond [1] [2]. This structure features extensive conjugation and multiple hydroxyl groups, contributing to their potent antioxidant properties [1].
The following table lists some notable this compound derivatives and their sources:
| Compound Name | Natural Source (Genus) | Brief Description / Significance |
|---|---|---|
| This compound | Phellinus [2] [3], Inonotus [1] [2], Sanghuangporus [1] | Core precursor; antioxidant, PKC inhibitor [4]. |
| Phelligridins | Phellinus [1] [5] | Class of dimers/oligomers; radical-scavenging activity [5]. Example: Phelligridin D [5]. |
| Hypholomine B | Sanghuangporus [1] | A this compound derivative induced by methyl jasmonate (MeJa) [1]. |
| 3,14'-Bihispidinyl | Sanghuangporus [1] | A dimeric this compound compound induced by MeJa [1]. |
This compound and its derivatives exhibit a range of biological activities by interacting with specific molecular targets. The table below summarizes key experimental data for this compound itself.
| Assay/Model | Effect / Activity Observed | Reference / Experimental Context |
|---|---|---|
| In Vitro Enzyme Inhibition | ||
| Protein Kinase Cβ (PKCβ) | IC₅₀ = 2 μM [4] | Potent inhibition [4]. |
| Beta-secretase (BACE1) | IC₅₀ = 4.9 μM [4] | Target for anti-dementia therapies [4]. |
| Prolyl Endopeptidase (PE) | IC₅₀ = 16 μM [4] | Another target for cognitive disorders [4]. |
| Cellular Antioxidant Activity | ||
| DPPH Radical Scavenging | ~55% scavenging at 30 μM [6] | Assay in MIN6N β-cells; dose-dependent effect [6]. |
| Intracellular ROS Scavenging | ~55% reduction at 30 μM [6] | In hydrogen peroxide-treated pancreatic β-cells [6]. |
| Anti-cancer Cell Proliferation | ||
| HepG2 Liver Cancer Cells | 55.32% inhibition at 200 μg/mL (extract) [7] | Ethanol extract of mutant P. baumii A67 (high this compound content) [7]. |
| K562 Leukemia Cells | 60.27% inhibition at 200 μg/mL (extract) [7] | Ethanol extract of mutant P. baumii A67 [7]. |
Producing this compound polyphenols from wild mushrooms is challenging due to their slow growth. Submerged cultivation of fungal mycelia is a promising alternative, and research focuses on optimizing yield through specific elicitors [1].
The diagram below summarizes this biosynthetic pathway and the effects of key elicitors.
This compound is a naturally occurring polyphenol first identified in 1961 and is a primary bioactive compound in the fungus Inonotus hispidus [1] [2].
The table below summarizes key quantitative data and properties of this compound from recent research:
| Property | Details |
|---|---|
| Content in Fruiting Bodies | One of the polyphenols found in higher concentrations in fruit bodies [1] [2]. |
| Key Bioactivities | Anticancer, antioxidant, anti-inflammatory, immunomodulatory, antiviral, antimicrobial [1] [6] [4]. |
| Extraction Solvent Efficacy | Methanol and ethanol are commonly used for extraction from fruiting bodies [1] [2]. Ethyl acetate has shown better potency for extracting phenolics from I. hispidus [3]. |
This compound, along with other metabolites from I. hispidus, has been investigated for a range of significant pharmacological activities.
For researchers aiming to work with this compound and I. hispidus, here are summaries of key methodologies from recent studies.
Genomic DNA Extraction & Whole-Genome Sequencing
This protocol is essential for genomic studies and strain characterization [7] [4].
Extraction & Isolation of Polyphenols from Fruiting Bodies
This is a standard protocol for obtaining this compound and related compounds [1] [2] [3].
Analysis of Volatile Components via HS-GC-IMS/MS
This method is used for profiling volatile organic compounds (VOCs) across different growth stages [8].
The following diagram illustrates the core workflow for genomic analysis and compound isolation from Inonotus hispidus.
Workflow for genomic analysis and compound isolation from Inonotus hispidus.
The fungus Inonotus hispidus is a verifiable and significant source of the bioactive compound this compound. Current research confirms its multifaceted pharmacological profile and provides robust genomic and chemical methodologies for its study. Future work should focus on further elucidating the biosynthetic pathways of this compound to enable potential heterologous production, and conducting more targeted in vivo studies to validate its mechanism of action and therapeutic potential.
This compound (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) is a polyphenolic secondary metabolite primarily found in various fungal species of the genera Phellinus, Inonotus, and Sanghuangporus [1] [2]. This compound and its derivatives demonstrate extensive pharmacological activities, including potent antioxidant [3] [4], anti-cancer [5] [6], anti-inflammatory [2], anti-diabetic [1], and antiviral properties [1]. This compound also serves as a key precursor for fungal luciferin in bioluminescent fungi [2] [7], enabling unique applications in molecular biology and bioimaging. The growing interest in this compound's therapeutic potential has accelerated research into its biosynthetic pathways, with proteomic analyses playing a pivotal role in elucidating the molecular mechanisms and regulatory networks involved in its production.
Researchers have identified several potential biosynthetic pathways for this compound production in fungi:
Caffeic Acid Pathway: This established pathway, identified in Neonothopanus nambi, converts caffeic acid to this compound via this compound synthase (HispS) [1]. This pathway is particularly relevant in fungal bioluminescence systems [7].
TAL and 3,4-Dihydroxybenzaldehyde Condensation Pathway: Research on Phellinus igniarius has revealed an alternative route where triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde undergo aldol condensation catalyzed by the enzyme PheG [1]. This pathway represents a more direct, single-step enzymatic synthesis with significant advantages for efficient production.
Phenylalanine Precursor Pathway: Early isotopic tracer studies indicated phenylalanine as a potential precursor for this compound biosynthesis in P. hispidus [1], though the exact enzymatic steps remain less characterized.
Table 1: Key Enzymes in this compound Biosynthetic Pathways
| Enzyme | Source Organism | Function in Pathway | Key Features |
|---|---|---|---|
| HispS (this compound Synthase) | Neonothopanus nambi | Converts caffeic acid to this compound | Multi-step conversion; part of bioluminescence system |
| PheG (Aldol Condensase) | Phellinus igniarius | Catalyzes C-C bond formation between TAL and 3,4-dihydroxybenzaldehyde | Single-step reaction; high efficiency; minimal byproducts |
| Polyketide Synthase (PKS) | Phellinus igniarius | Produces TAL precursor | Part of type I PKS cluster; rate-limiting for this compound production |
| H3H (this compound-3-Hydroxylase) | Neonothopanus nambi | Hydroxylation in luciferin biosynthesis | Used in bioluminescence pathway reconstruction |
| CPH (Caffeylpyruvate Hydrolase) | Neonothopanus nambi | Recycles spent luciferin | Enhances sustained luminescence; substrate conservation |
The enzyme PheG from P. igniarius represents a significant advancement in understanding this compound biosynthesis. This novel aldol condensase catalyzes the formation of a crucial carbon-carbon bond between TAL and 3,4-dihydroxybenzaldehyde to form this compound [1]. Structural analysis reveals that PheG contains intrinsically disordered regions (IDRs) at both N-terminal (1-91 aa) and C-terminal (551-670 aa) domains. The functional core (92-550 aa), designated PheG-1, maintains full catalytic activity without these IDRs [1]. Mechanism studies utilizing molecular dynamics simulations, MM/GBSA binding free energy calculations, and density functional theory have identified the key amino acid residues responsible for substrate binding and catalysis at the active site [1]. Site-directed mutagenesis has validated the critical role of these residues in the aldol condensation mechanism, providing insights for potential enzyme engineering applications.
Figure 1: Two primary this compound biosynthetic pathways in fungi. The P. igniarius pathway utilizes PheG for direct condensation, while the N. nambi pathway employs HispS for conversion from caffeic acid.
Proteomic analysis has been instrumental in identifying proteins involved in this compound biosynthesis and understanding the regulatory mechanisms that control production. The standard workflow encompasses several key stages:
Precursor Feeding: Supplementation of P. igniarius cultures with TAL, which significantly enhances this compound and derivative production, helping identify rate-limiting steps [2].
Protein Extraction and Digestion: Harvesting mycelia at critical time points (particularly during active this compound biosynthesis between 16-64 hours post-TAL supplementation) and performing protein extraction, followed by tryptic digestion [2].
iTRAQ Labeling and LC-MS/MS Analysis: Using isobaric tags for relative and absolute quantification (iTRAQ) to label peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This approach identified 1,880 proteins in P. igniarius, with 270 differentially expressed proteins following TAL supplementation [2] [8].
Bioinformatic Analysis: Gene Ontology (GO) enrichment analysis revealed that differentially expressed proteins were primarily involved in energy metabolism, oxidative phosphorylation, and environmental stress responses [2] [8].
Multiple Reaction Monitoring (MRM) Validation: Selective verification of iTRAQ results using MRM technology, leading to the identification of 11 high-confidence proteins directly associated with this compound biosynthesis [2] [8].
Proteomic analyses have revealed several critical aspects of this compound biosynthesis regulation:
Energy Metabolism Upregulation: TAL supplementation significantly increased expression of proteins involved in ATP synthesis, NAD-binding proteins, and oxidoreductases, indicating heightened energy demands during this compound production [2].
Oxidative Stress Response: Increased abundance of antioxidant enzymes and stress response proteins suggests that this compound biosynthesis may be linked to oxidative stress pathways [2] [6].
Phenylpropanoid Pathway Activation: Integrated proteomic and metabolomic analyses of P. baumii mutants showed upregulation of phenylpropanoid biosynthesis enzymes, correlating with increased this compound production [6].
Membrane Transport Proteins: Differential expression of transport proteins suggests active intracellular trafficking of precursors and intermediates during this compound biosynthesis [2].
Table 2: Key Proteins Identified Through Proteomic Analysis of this compound Biosynthesis
| Protein Category | Specific Proteins Identified | Fold Change | Proposed Function in Biosynthesis |
|---|---|---|---|
| Energy Metabolism | ATP synthase subunits | +2.1 to +3.5 | Providing ATP for biosynthetic reactions |
| Oxidoreductases | NADH dehydrogenase, Cytochrome c oxidase | +1.8 to +2.7 | Electron transfer, redox reactions |
| Polyketide Synthesis | Type I PKS modules | +3.2 | TAL backbone synthesis |
| Stress Response | Catalase, Superoxide dismutase | +2.1 to +2.5 | Oxidative stress management |
| Secondary Metabolism | Methyltransferases, Acyltransferases | +1.7 to +2.3 | This compound modification and derivatization |
Objective: To clone, express, and characterize the novel aldol condensase PheG from P. igniarius.
Methodology:
Key Considerations:
Objective: To identify differentially expressed proteins in P. igniarius during this compound biosynthesis induced by TAL supplementation.
Methodology:
Key Considerations:
Figure 2: Experimental workflow for iTRAQ-based proteomic analysis of this compound biosynthesis in fungi, highlighting key steps from culture to validation.
Integrating proteomic data with other omics technologies provides a systems-level understanding of this compound biosynthesis:
Integrated Proteome-Metabolome Analysis: Combined proteomic and metabolomic profiling of P. baumii mutant strains revealed that activated phenylpropanoid biosynthesis was responsible for increased this compound production [6]. This approach identified key regulatory nodes connecting primary metabolism to this compound biosynthesis.
Transcriptome-Proteome Correlation: Studies in Sanghuangporus lonicericola demonstrated that unsaturated fatty acids (C18:1 and C18:2) activate terpenoid biosynthesis pathways at both transcript and protein levels [9]. Similar approaches can be applied to this compound research to identify transcriptional and post-transcriptional regulatory mechanisms.
Mutant Strain Proteomics: ARTP (Atmospheric and Room Temperature Plasma) mutagenesis of P. baumii generated high-producing mutants, with proteomic analysis revealing the molecular basis for enhanced this compound production [6].
Proteomic findings have enabled several metabolic engineering strategies for enhanced this compound production:
Precursor Engineering: Proteomic identification of rate-limiting steps led to precursor feeding strategies, with TAL supplementation increasing this compound yield 5-fold in P. igniarius [2].
Regulatory Engineering: Identification of stress-responsive proteins suggests that controlled oxidative stress might enhance this compound production [2] [6].
Heterologous Production: The characterization of PheG enables engineering of microbial hosts for heterologous this compound production [1], potentially overcoming limitations of natural fungal sources.
Proteomic analysis has dramatically advanced our understanding of this compound biosynthesis, revealing novel enzymes like PheG and illuminating the complex regulatory networks governing production. The integration of proteomic data with other omics approaches provides a powerful framework for elucidating complete biosynthetic pathways and identifying key regulatory nodes for metabolic engineering.
Future research directions should focus on several key areas:
Hispidin (6-[(1E)-2-(3,4-Dihydroxyphenyl)ethen-1-yl]-4-hydroxy-2H-pyran-2-one) is a naturally occurring polyphenolic styrylpyrone that has garnered significant research interest due to its diverse pharmacological activities and favorable safety profile. This fungal-derived secondary metabolite was first isolated from Inonotus hispidus in 1889 and structurally characterized in 1961 [1] [2]. This compound functions as a precursor of fungal luciferin in bioluminescent mushrooms such as Neonothopanus nambi, highlighting its significance in biological systems beyond its therapeutic potential [3] [1]. The compound demonstrates remarkable multi-target biological activities against various pathological conditions, including cancer, metabolic syndrome, inflammatory disorders, and neurodegenerative diseases, making it a promising candidate for drug development.
The natural distribution of this compound spans numerous fungal species, primarily within the Hymenochaetaceae family, including genera such as Phellinus (now reclassified as Sanghuangporus sanghuang), Inonotus, and Phaeolus [1] [4]. Beyond fungal sources, this compound and its derivatives have also been identified in several plant species, including horsetail (Equisetum arvense), kava (Piper methysticum), and pistachio (Pistacia atlantica) [1] [4]. The broad phylogenetic distribution of this compound across evolutionary distant species suggests conserved biological functions, particularly in stress response and antioxidant defense mechanisms. The compound's chemical stability, relatively simple core structure, and multiple sites for derivative synthesis further enhance its pharmaceutical appeal.
Recent advances in this compound biosynthesis have revealed an efficient aldol condensation pathway catalyzed by the novel enzyme PheG isolated from Phellinus igniarius. This enzyme facilitates a one-step C─C bond formation between triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde to produce this compound with high efficiency [3]. The identification and characterization of PheG represents a significant breakthrough in this compound production, as it provides a biocatalytic alternative to traditional chemical synthesis methods. Molecular dynamics simulations and binding free energy calculations have elucidated the precise catalytic mechanism of PheG, revealing key amino acid residues involved in substrate binding and conversion [3]. The enzyme's substrate specificity and reaction optimization present opportunities for metabolic engineering approaches to enhance this compound yields.
The PheG-mediated biosynthesis pathway offers several advantages over previously proposed routes, including higher atom economy, reduced enzymatic steps, and avoidance of complex cofactor systems. Structural analysis of PheG reveals that residues 1-91 and 551-670 constitute intrinsically disordered regions (IDRs) lacking tertiary structure but possessing a hydrophobic core [3]. Interestingly, the removal of these IDRs to create PheG-1 (92-550 aa) did not compromise catalytic activity, suggesting the core structural domain contains all necessary components for substrate binding and conversion [3]. This structural characterization provides valuable insights for enzyme engineering and optimization for industrial-scale production.
For industrial production, this compound-enriched mycelia can be obtained through optimized submerged fermentation of Sanghuangporus sanghuang (formerly classified as Phellinus linteus). Systematic optimization studies have identified glucose as the optimal carbon source and yeast extract as the preferred nitrogen source at an initial pH of 5.0 for maximal this compound production [5]. Under these optimized conditions, this compound production reached 3 mg/g of mycelia in 20-ton bioreactors, demonstrating the scalability of this production method [5]. The successful scale-up from laboratory flasks to industrial-scale fermenters highlights the commercial viability of fungal fermentation for this compound production, providing a reliable and sustainable source for pharmaceutical development.
Table 1: Optimization of this compound Production via Fermentation
| Parameter | Optimal Condition | Production Yield | Scale |
|---|---|---|---|
| Carbon Source | Glucose (1%) | 3 mg/g mycelia | 20-ton bioreactor |
| Nitrogen Source | Yeast Extract (0.3%) | 3 mg/g mycelia | 20-ton bioreactor |
| Initial pH | 5.0 | 3 mg/g mycelia | 20-ton bioreactor |
| Fermentation Period | 10 days | 3 mg/g mycelia | 20-ton bioreactor |
This compound demonstrates broad-spectrum anticancer activity through multiple cell death mechanisms, with particular potency against prostate cancer cells. In PC3 and DU145 prostate cancer cell lines, this compound treatment significantly decreased viability with minimal cytotoxicity in normal WPMY-1 prostate cells, demonstrating a favorable therapeutic index [6] [7]. The compound induces mitochondrion-dependent apoptosis through several interconnected mechanisms: triggering cellular and mitochondrial ROS accumulation, promoting chromatin condensation, and inducing nuclear fragmentation [6]. These morphological changes correlate with molecular alterations in apoptosis regulatory proteins, including increased expression of pro-apoptotic Bax, activation of caspase-3 and caspase-9, and decreased expression of anti-apoptotic Bcl-2 [6]. The central role of ROS in this compound-mediated apoptosis was confirmed through experiments showing that the antioxidant N-acetyl cysteine (NAC) significantly attenuates this compound-induced cell death [6].
Beyond classical apoptosis, this compound uniquely triggers ferroptosis in prostate cancer cells, representing a novel mechanism for eliminating malignant cells [6]. Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation and distinct from apoptosis in both morphological and biochemical features. This compound treatment modulated key ferroptosis regulators, including P53, Nrf-2, and HO-1 proteins, creating cellular conditions favorable for this iron-mediated cell death pathway [6]. The ability to simultaneously induce multiple cell death mechanisms (apoptosis and ferroptosis) provides this compound with a potential advantage over single-mechanism anticancer agents, potentially reducing the likelihood of resistance development.
This compound demonstrates potent anti-proliferative activity against diverse cancer cell lines, with effects mediated through several key signaling pathways. The compound inhibits Protein Kinase Cβ (PKCβ) with an IC50 of 2 μM, disrupting intracellular signaling crucial for cancer cell survival and proliferation [8]. Additionally, this compound modulates the PAK1-dependent signaling pathway, which regulates cell motility and transformation [1]. In colon cancer models, this compound induced ROS-dependent apoptosis in CMT-93 and HCT 116 cells, causing cells to acquire an abnormal spherical shape and lose normal cellular architecture [1]. The compound also effectively suppresses colony formation and inhibits migratory capacity in prostate cancer cells, indicating potential anti-metastatic properties [6].
Table 2: Anticancer Efficacy of this compound Across Various Cell Lines
| Cancer Cell Line | Cancer Type | Approximate Semilethal Dose (mol/L) | Primary Mechanisms |
|---|---|---|---|
| SCL-1 | Skin squamous cell carcinoma | 1 × 10−4 | PKC inhibition [1] |
| Capan-1 | Pancreatic ductal adenocarcinoma | Between 1 × 10−4 and 1 × 10−3 | PKC inhibition [1] |
| CMT-93 | Rectal carcinoma | 7 ± 1 × 10−4 | ROS-dependent apoptosis [1] |
| HCT 116 | Colorectal carcinoma | 7 ± 1 × 10−4 | ROS-dependent apoptosis [1] |
| A549 | Lung carcinoma | 2.5 × 10−4 | PAK1-dependent signaling inhibition [1] |
| SGC-7901 | Endocervical adenocarcinoma | 6.1 ± 1.1 × 10−3 | Stathmin-1 phosphorylation, microtubule depolymerization [1] |
| BxPC-3 | Pancreatic ductal adenocarcinoma | 1 × 10−4 | NF-κB inhibition, p53 activation [1] |
| AsPC-1 | Pancreatic ductal adenocarcinoma | 2 × 10−4 | NF-κB inhibition, p53 activation [1] |
| PC3 | Prostate carcinoma | Significant reduction at 10-50 μM | ROS-mediated apoptosis, ferroptosis [6] |
| DU145 | Prostate carcinoma | Significant reduction at 10-50 μM | ROS-mediated apoptosis [6] |
The anticancer effects of this compound involve complex modulation of multiple signaling cascades. In prostate cancer cells, this compound treatment up-regulated MAPK pathways (including p38, ERK, and JNK proteins) and the NF-κB signaling pathway while simultaneously down-regulating AKT phosphorylation [6]. This coordinated regulation creates a cellular environment that favors apoptosis over survival. Specifically, this compound enhanced the activity of tumor suppressor p53 while inhibiting the transcription factor NF-κB, which is frequently hyperactive in cancers and promotes cell survival, proliferation, and therapy resistance [1]. In pancreatic ductal adenocarcinoma models, this NF-κB inhibition combined with p53 activation resulted in enhanced expression of caspase-3 and poly-ADP-ribose polymerase, executing the apoptotic program in malignant cells [1].
This compound also demonstrates chemosensitization properties, enhancing the efficacy of conventional chemotherapeutic agents. In pancreatic cancer stem cells, this compound sensitized cells to gemcitabine, a standard chemotherapeutic agent, and promoted its therapeutic efficacy [1]. This synergistic effect suggests potential applications for this compound in combination therapy regimens, potentially allowing for dose reduction of conventional chemotherapeutics while maintaining or enhancing antitumor efficacy. The multi-target nature of this compound's action on signaling networks provides a mechanistic basis for its observed efficacy across diverse cancer types and its potential to overcome resistance mechanisms that often limit single-target therapies.
Figure 1: this compound's multimodal anticancer mechanisms involve coordinated regulation of multiple signaling pathways. The compound simultaneously activates pro-apoptotic pathways (MAPK, p53) while inhibiting survival signals (AKT, NF-κB), creating a cellular environment that promotes death of malignant cells through both apoptosis and ferroptosis.
This compound demonstrates potent anti-inflammatory properties in LPS-induced RAW264.7 macrophage models, significantly reducing production of key inflammatory mediators including nitric oxide (NO), interleukin-6 (IL-6), and reactive oxygen species (ROS) [9]. Interestingly, this compound treatment did not significantly inhibit TNF-α production, suggesting specificity in its anti-inflammatory mechanism rather than general immunosuppression [9]. Importantly, this compound preserved macrophage phagocytic function even while suppressing inflammatory responses, indicating that it modulates rather than completely suppresses immune function [9]. This preservation of phagocytosis is therapeutically advantageous, as it maintains the ability of macrophages to clear pathogens while reducing damaging inflammatory cascades.
The molecular mechanisms underlying this compound's anti-inflammatory effects involve suppression of MAPK activation and inhibition of JAK1/STAT3 signaling pathways [9]. These pathways represent critical signal transduction routes that translate extracellular inflammatory stimuli into intracellular responses, including transcription of pro-inflammatory genes. This compound's ability to target multiple signaling nodes may explain its efficacy in dampening inflammatory responses. Additionally, this compound has been shown to downregulate NF-κB activation in macrophages, further limiting the expression of inflammatory mediators [9]. The convergence of this compound's action on these established pro-inflammatory pathways provides a mechanistic foundation for its observed anti-inflammatory efficacy.
The antioxidant capacity of this compound constitutes a significant component of its anti-inflammatory activity. This compound effectively scavenges superoxide radicals with potency approximately 3-5 times greater than water-soluble vitamin E and equivalent to synthetic antioxidants like BHA and caffeic acid [9]. This direct free radical neutralizing capacity complements its signaling-based anti-inflammatory mechanisms. In inflammatory conditions, oxidative stress and inflammation form a vicious cycle whereby ROS activate inflammatory signaling pathways, which in turn induce more ROS production. This compound's ability to simultaneously target both components of this cycle—directly neutralizing ROS while inhibiting inflammatory signaling pathways—provides a comprehensive approach to inflammation control.
The therapeutic implications of these anti-inflammatory properties are substantial, particularly for chronic inflammatory conditions where macrophage activation plays a central role. This compound's multimodal anti-inflammatory action—reducing inflammatory mediators while preserving phagocytic function and reducing oxidative stress—suggests potential applications in conditions ranging from rheumatoid arthritis to inflammatory bowel disease and atherosclerosis. Furthermore, the compound's favorable toxicity profile [5] positions it as an attractive candidate for long-term management of chronic inflammatory disorders where conventional anti-inflammatory drugs often produce unacceptable side effects with prolonged use.
Figure 2: this compound targets multiple signaling pathways in LPS-induced macrophage inflammation. It suppresses MAPK, JAK1/STAT3, and NF-κB signaling, reduces inflammatory mediators (NO, IL-6, ROS), while preserving phagocytic function—a crucial distinction from broad immunosuppressants.
This compound demonstrates promising anti-obesity potential through multiple mechanisms that target both fat absorption and fat synthesis. The compound inactivates pancreatic lipase, a key enzyme responsible for triglyceride absorption in the small intestine, thereby reducing dietary fat uptake [1]. Additionally, this compound inhibits glycerol-3-phosphate dehydrogenase, a critical enzyme that links carbohydrate and lipid metabolism [1]. This inhibition results in dose-dependent reduction of intracellular triglyceride levels, addressing both exogenous (dietary) and endogenous (synthesized) fat accumulation. This compound also increases intracellular cAMP levels, which enhances lipolytic signaling and promotes breakdown of stored fats [1]. This multi-target approach to lipid management—reducing absorption while enhancing breakdown—represents a comprehensive strategy for addressing obesity.
In models of obesity-related cellular stress, this compound demonstrated protective effects against lipotoxicity. In palmitate-induced obesity models using C2C12 myotubes, this compound increased cell survival by inhibiting caspase-3 activation and decreasing expression of the pro-apoptotic protein Bax [1]. This protective effect is particularly relevant given that skeletal muscles utilize approximately 75% of available glucose in the normal postprandial state and are highly sensitive to lipotoxicity, inflammation, and oxidative stress [1]. By protecting muscle cells from lipid-induced damage, this compound may help preserve metabolic rate and insulin sensitivity, both of which are compromised in obesity and contribute to progressive metabolic dysfunction.
This compound exhibits several mechanisms relevant to glucose metabolism regulation and diabetes management. The compound demonstrates potent antioxidant activity that addresses the oxidative stress component of diabetes pathophysiology [1]. Additionally, this compound has shown hypoglycemic properties in experimental models, though the precise mechanisms remain under investigation [1]. This compound's ability to protect pancreatic β-cells from apoptosis [1] suggests potential for preserving insulin secretion capacity, which typically declines as diabetes progresses. This β-cell protective effect, combined with this compound's action on insulin-sensitive tissues, positions it as a potential multi-target therapeutic for diabetes management.
The interconnection between this compound's anti-obesity and antidiabetic effects is particularly noteworthy, as obesity represents a major risk factor for type 2 diabetes development. By reducing triglyceride absorption and accumulation, this compound may help prevent the lipid overload in non-adipose tissues (including liver, muscle, and pancreas) that drives insulin resistance and β-cell dysfunction. Furthermore, this compound's anti-inflammatory properties [9] address the chronic low-grade inflammation associated with both obesity and insulin resistance. This comprehensive approach targeting multiple facets of metabolic syndrome pathophysiology distinguishes this compound from many current therapies that address single aspects of these complex interrelated conditions.
This compound-enriched Sanghuangporus sanghuang mycelia have undergone comprehensive toxicological evaluation using standardized testing protocols. Critical toxicity assessments including the Ames test, in vitro chromosome aberration test, acute oral toxicity test, and bone marrow micronucleus test demonstrated no statistically significant differences between this compound-enriched mycelia and negative controls [5]. These results, derived from internationally recognized testing guidelines, support the safety of this compound for human consumption at concentrations up to 3 mg/g of mycelia [5]. The absence of mutagenicity and clastogenicity in these standardized assays is particularly important for establishing the compound's safety profile, especially for potential long-term use in chronic conditions.
The differential cytotoxicity observed in cancer versus normal cells further supports this compound's therapeutic potential. Multiple studies have reported that this compound is more cytotoxic toward cancer cells than normal cells in vitro [1] [2]. For instance, in prostate cancer models, this compound significantly decreased viability of PC3 and DU145 cancer cells while exhibiting no cytotoxicity in normal WPMY-1 prostate cells [6]. This selective toxicity represents a crucial therapeutic advantage, suggesting that this compound may target processes specifically dysregulated in cancer cells while sparing normal cellular functions. The molecular basis for this selectivity may involve this compound's action on cancer-specific signaling pathways and its exploitation of the altered redox state typical of malignant cells.
The favourable safety profile of this compound, combined with its multi-target mechanisms, positions it as a promising candidate for clinical development. The established safety of this compound-enriched fungal mycelia at efficacious concentrations provides a solid foundation for translational studies [5]. This compound's ability to simultaneously address oxidative stress, inflammation, and metabolic dysregulation through overlapping mechanisms suggests potential applications in complex multifactorial diseases where single-target therapies often show limited efficacy. Furthermore, the compound's natural origin and long history of human consumption in traditional medicine contexts may facilitate regulatory approval and consumer acceptance.
Table 3: Comprehensive Safety Profile of this compound-Enriched Mycelia
| Toxicological Test | Test System | Dose Concentration | Results | Regulatory Compliance |
|---|---|---|---|---|
| Ames Test | Salmonella typhimurium strains TA98, TA100, TA102, TA1535, TA1537 | Up to 5,000 μg/plate | No mutagenicity | OECD Guideline 471 |
| In Vitro Chromosome Aberration Test | Chinese hamster lung cells | Up to 2,000 μg/ml | No clastogenicity | OECD Guideline 473 |
| Acute Oral Toxicity Test | Rats | 2,000 mg/kg body weight | No adverse effects | OECD Guideline 425 |
| Bone Marrow Micronucleus Test | Mouse bone marrow cells | 2,000 mg/kg body weight | No genotoxicity | OECD Guideline 474 |
Research on this compound's pharmacological activities employs well-established in vitro assays to quantify its effects on cellular processes. Cell viability is typically assessed using the MTT assay, where cells are seeded in 96-well plates, treated with this compound, incubated with MTT solution, and formazan crystals are dissolved in DMSO before measuring absorbance at 490-570 nm [6] [9]. For apoptosis detection, western blot analysis of apoptosis-related proteins (cleaved caspase-3, caspase-9, Bax, Bcl-2) is performed using specific antibodies, with chemiluminescence detection [6]. Intracellular ROS levels are measured using fluorescent probes like DCFH-DA, where fluorescence intensity is quantified by flow cytometry or fluorescence microscopy [6] [9].
Anti-inflammatory activity assessment includes the Griess method for detecting nitric oxide production, where culture supernatants are mixed with equal volumes of Griess reagent and absorbance is measured at 540 nm [9]. Cytokine production (IL-6, TNF-α) is quantified using enzyme-linked immunosorbent assays (ELISA) according to manufacturer protocols [9]. Macrophage phagocytosis is analyzed by flow cytometry using Alexa 488-conjugated BioParticles, where internalized fluorescence from cells is detected by FACScan flow cytometry [9]. These standardized protocols ensure reproducibility and comparability across studies investigating this compound's diverse pharmacological activities.
Comprehensive analysis of this compound's effects on signaling pathways involves western blotting for protein phosphorylation and expression changes. Key signaling proteins analyzed include MAPK family members (p38, ERK, JNK), NF-κB pathway components (IκB-α), AKT phosphorylation, and ferroptosis regulators (P53, Nrf-2, HO-1) [6] [9]. For these analyses, cells are lysed with appropriate protein lysis buffers, proteins are separated by SDS-PAGE, transferred to nitrocellulose membranes, blocked with skimmed milk, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies [9]. Specific protein bands are visualized using chemiluminescence detection systems according to manufacturer protocols [9]. The combination of these techniques provides comprehensive insights into this compound's multimodal mechanisms of action across different pathological conditions.
The biosynthetic pathway of hispidin in the fungus Phellinus igniarius was previously unclear. Recent research has confirmed that tricetolatone is a direct biosynthetic precursor to this compound [1] [2].
The proposed pathway suggests that this compound is formed by the condensation of a TL unit with a molecule of 3,4-dihydroxybenzoyl-SCoA (or 3,4-dihydroxybenzaldehyde) [2]. Experimental validation shows that adding TL to the fermentation broth of P. igniarius leads to a significant increase in the production of this compound and its derivatives, confirming TL's key role as a precursor [1] [2].
The relationship between TL consumption and this compound production was studied by feeding TL to P. igniarius and measuring the concentration changes over time. Key quantitative findings are summarized in the table below.
| Time Point (Hours) | TL Concentration (mg/L) | This compound Concentration (mg/L) | Key Observation |
|---|---|---|---|
| 1 hour | 423.61 | Very Low | Initial TL supplementation [2] |
| 16 hours | Data Not Explicit | < 5 | Strain in logarithmic growth phase [2] |
| 64 hours | Steady Decrease | 44.38 | Peak this compound production [2] |
| 128 hours | 50.44 | Begins to Decline | TL largely consumed; this compound used for derivative synthesis [2] |
This data demonstrates that the addition of TL leads to a five-fold increase in this compound yield within three days, providing strong evidence that TL is a key precursor in the biosynthetic pathway [2].
The following diagram outlines the key experimental steps used to validate TL as a precursor and analyze the proteomic response in P. igniarius.
Key techniques used in this workflow include:
The proteomic analysis revealed that the 270 differentially expressed proteins were primarily involved in energy metabolism, oxidative phosphorylation, and environmental stress responses [1]. The table below summarizes the types of proteins identified and their potential roles.
| Protein Category | Examples | Proposed Role in Biosynthesis |
|---|---|---|
| Energy Metabolism | ATP synthase, NAD-binding protein | Providing energy (ATP) and reducing power (NADH/NADPH) for biosynthesis [1] |
| Electron Transfer & Redox | Oxidoreductases | Facilitating electron transfer and dehydrogenation reactions crucial for this compound formation [1] |
These findings suggest that TL supplementation not only provides a direct building block but also triggers a broader metabolic shift to support the increased production of this compound and its derivatives [1].
Research confirms that this compound possesses anti-oxidant, anti-inflammatory, and anti-cancer activities [2]. Furthermore, extracts from P. igniarius (which contain this compound and other polyphenols) have shown significant efficacy in reducing uric acid levels and alleviating symptoms in rat models of hyperuricaemia and gouty arthritis [3].
Hispidin is a biologically active polyphenolic compound characterized as a styrylpyrone (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) that has attracted significant scientific interest due to its diverse pharmacological properties and unique distribution across specific fungal lineages. First isolated from Inonotus hispidus in 1889 and structurally identified in 1961, this compound has since been identified in various medicinal fungi, particularly within the Hymenochaetaceae family, and has more recently been recognized as a key precursor in fungal bioluminescence systems [1] [2]. This technical guide provides a comprehensive overview of this compound's natural distribution in fungi, analytical methodologies for its detection and quantification, biosynthetic pathways, and pharmacological significance tailored for researchers, scientists, and drug development professionals.
The significance of this compound in drug development stems from its pleiotropic biological activities, including potent antioxidant, anticancer, anti-inflammatory, antiviral, and antidiabetic properties [1]. Furthermore, recent advances in genomic sequencing and heterologous expression techniques have enabled deeper exploration of this compound biosynthesis, opening possibilities for metabolic engineering and sustainable production of this compound and its derivatives for pharmaceutical applications [3] [4]. This guide synthesizes current scientific understanding from recent research findings to provide a foundation for further investigation and development of this compound-based therapeutics.
This compound is distributed across multiple fungal genera, with highest concentrations typically found in specific medicinal mushrooms belonging to the Hymenochaetaceae family. The table below summarizes the primary fungal sources of this compound and their research relevance:
Table 1: Natural Distribution of this compound in Fungi
| Fungal Species | Family | Tissue Localization | Research Significance |
|---|---|---|---|
| Phellinus igniarius (DC.Ex Fr.) Quel | Hymenochaetaceae | Fruiting bodies, mycelia | Most studied source; model for biosynthesis research [5] |
| Inonotus hispidus | Hymenochaetaceae | Fruiting bodies | Original source; high metabolite diversity [1] [4] |
| Sanghuangporus sanghuang (formerly Phellinus linteus) | Hymenochaetaceae | Fruiting bodies, mycelia | Safety profiled; optimized for production [6] |
| Neonothopanus nambi | Marasmiaceae | Mycelia | Key luciferin precursor in bioluminescent system [1] [7] |
| Inonotus obliquus | Hymenochaetaceae | Sclerotia | Traditional medicine source; studied for therapeutic effects [1] |
| Phellinus baumii | Hymenochaetaceae | Fruiting bodies | Source of this compound derivatives with enhanced activity [1] |
| Fomitiporia ellipsoidea | Hymenochaetaceae | Fruiting bodies | Produces this compound alongside complex derivatives [8] |
The distribution of this compound across these fungal species is not uniform and is influenced by numerous factors including developmental stage, environmental conditions, and growth substrate. For instance, this compound content is typically higher in fruiting bodies compared to mycelia in natural habitats, though optimized fermentation conditions can significantly enhance mycelial production [6] [9]. Additionally, certain fungal species such as Sanghuangporus sanghuang have been successfully cultivated in large-scale bioreactors (up to 20-ton capacity) with optimized yields of approximately 3 mg/g mycelia, demonstrating the feasibility of industrial production [6].
Recent genomic analyses of Inonotus hispidus have revealed a high density of genes associated with secondary metabolite biosynthesis, including those involved in terpenoid, polysaccharide, and flavonoid pathways, which likely contribute to the diverse pharmacological profile observed in these medicinal fungi [4]. Comparative genomics has further elucidated the evolutionary relationships between this compound-producing fungi, providing insights into the conservation and divergence of biosynthetic pathways across different species [4].
Accurate detection and quantification of this compound in fungal extracts require sophisticated analytical techniques. The following table summarizes the primary methodologies employed in this compound research:
Table 2: Analytical Methods for this compound Detection and Quantification
| Method | Principle | Applications | Sensitivity/Resolution |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using reverse-phase columns | Quantification of this compound in fungal extracts; purity assessment | Retention time: ~19.7 min (this compound); Detection at 370 nm [5] [6] |
| NMR Spectroscopy | Nuclear magnetic resonance of atoms in magnetic field | Structural elucidation; differentiation of cis/trans isomers | ¹H-NMR (400 MHz), ¹³C-NMR (100 MHz); identifies structural isomers [5] |
| HRESIMS | High-resolution electrospray ionization mass spectrometry | Precise molecular weight determination; formula identification | m/z 245.0453 [M - H]⁻ for this compound (cal. 245.0450) [5] |
| iTRAQ Proteomics | Isobaric tags for relative and absolute quantitation | Identification of proteins involved in this compound biosynthesis | Multiplexed analysis of 270+ differentially expressed proteins [5] |
| Multiple Reaction Monitoring (MRM) | Targeted mass spectrometry with specific ion transitions | Validation of proteomic findings; targeted quantification | High specificity for verification of candidate proteins [5] |
For this compound analysis in fungal samples, the following optimized HPLC protocol is widely employed [5] [6]:
This method effectively separates this compound from its biosynthetic precursor tricetolatone (TL, ~9.6 minutes) and derivatives such as phelligridin D (~23.4 minutes), enabling accurate quantification of this compound in complex fungal extracts [5]. For enhanced sensitivity and structural confirmation, HPLC is often coupled with mass spectrometry (LC-MS/MS), particularly when analyzing complex biological samples or identifying novel this compound derivatives.
The biosynthesis of this compound in fungi occurs through distinct biochemical pathways that vary between species. Recent research has elucidated two primary routes for this compound production, both originating from primary metabolic precursors.
Diagram 1: this compound biosynthesis pathways in fungi
In bioluminescent fungi such as Neonothopanus nambi, this compound is synthesized from phenylalanine through caffeic acid in a pathway involving the key enzyme this compound synthase (HispS) [7]. This pathway is particularly significant in bioluminescent systems where this compound serves as a luciferin precursor. The conversion involves stepwise hydroxylation and decarboxylation reactions, ultimately leading to the formation of the characteristic styrylpyrone structure of this compound.
In Phellinus igniarius and related species, research indicates an alternative pathway where this compound is formed via aldol condensation between triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde (3,4-DHB) catalyzed by a novel enzyme termed PheG [3]. This recently characterized aldol condensation enzyme (PheG) from P. igniarius efficiently catalyzes the formation of the critical C-C bond required for this compound biosynthesis through a one-step enzymatic reaction [3]. The identification and heterologous expression of PheG represents a significant advancement for potential biotechnological production of this compound.
Proteomic studies using iTRAQ technology have revealed that the addition of tricetolatone (TAL), a key biosynthetic precursor, induces significant changes in the protein expression profile of P. igniarius [5]. Following TAL supplementation, 270 differentially expressed proteins were identified, primarily enriched in energy metabolism, oxidative phosphorylation, and environmental stress response pathways [5]. This suggests that this compound biosynthesis is tightly coupled to the cellular energy status and stress adaptation mechanisms in fungi.
Key protein classes upregulated during this compound production include:
These proteomic findings provide valuable insights for metabolic engineering strategies aimed at enhancing this compound production in fungal systems or heterologous hosts.
This compound exhibits a broad spectrum of pharmacological activities that make it an attractive candidate for drug development. The compound's multifunctional nature stems from its distinctive chemical structure that enables free radical scavenging, metal chelation, and interaction with various biological targets.
This compound demonstrates potent antioxidant activity, approximately 3-5 times greater than water-soluble vitamin E and comparable to synthetic antioxidants like BHA and caffeic acid [8]. This robust free radical scavenging capacity underpins many of its therapeutic effects. In inflammatory conditions, this compound significantly reduces production of nitric oxide (NO), interleukin-6 (IL-6), and reactive oxygen species (ROS) in LPS-induced macrophages while preserving phagocytic function essential for host defense [8]. Mechanistic studies reveal that this compound exerts these anti-inflammatory effects through simultaneous suppression of MAPK and JAK/STAT signaling pathways, key regulators of inflammatory mediator production [8].
This compound displays selective cytotoxicity against various cancer cell lines through multiple mechanisms:
This compound shows promise for managing components of metabolic syndrome through multiple targets:
Comprehensive toxicological assessment of this compound-enriched Sanghuangporus sanghuang mycelia (3 mg/g this compound) demonstrated no remarkable adverse effects in Ames test, in vitro chromosome aberration test, acute oral toxicity test, and bone marrow micronucleus test, supporting its safety for human consumption [6].
This compound represents a structurally unique and pharmacologically diverse fungal metabolite with significant therapeutic potential. Its distribution across specific fungal lineages, particularly within the Hymenochaetaceae family, provides natural sources for extraction, while elucidation of its biosynthetic pathways enables potential metabolic engineering approaches for sustainable production.
Future research directions should focus on:
This compound is a naturally occurring polyphenolic compound with the chemical name 6-[(1E)-2-(3,4-Dihydroxyphenyl)ethen-1-yl]-4-hydroxy-2H-pyran-2-one and a molecular weight of 246.218 g/mol [1]. This bioactive compound has attracted significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and antiallergic effects [2] [1]. This compound serves as a key intermediate in the biosynthesis of more complex fungal metabolites called phelligridins and is also recognized as a precursor of fungal luciferin, the compound responsible for bioluminescence in certain mushroom species [2] [1].
The primary natural source of this compound is the medicinal mushroom Inonotus hispidus, although it can also be found in other fungal species such as Phellinus igniarius [2] [3]. These fungal sources have been used in traditional medicine systems across Asia for centuries, but the optimization of extraction processes is essential to maximize the yield and bioactivity of this compound for modern pharmaceutical applications. The growing interest in natural bioactive compounds with therapeutic potential has positioned this compound as a promising candidate for drug development initiatives, particularly due to its reported low toxicity profile at consumption levels of 3 mg/g this compound-enriched fungal mycelia [2].
The efficiency of ultrasound-assisted extraction (UAE) for recovering this compound from fungal material is influenced by several critical parameters that must be carefully optimized. Based on response surface methodology studies, the following factors have been identified as significant determinants of extraction yield:
Table 1: Optimal extraction parameters for this compound from Inonotus hispidus
| Parameter | Optimal Value | Experimental Range | Impact on Extraction |
|---|---|---|---|
| Solvent Composition | 40% (v/v) ethanol | 40-80% ethanol/methanol | Significantly higher TPC, DPPH, and FRAP with ethanol vs methanol [3] |
| Liquid-to-Solid Ratio | 75 mL/g | 25-125 mL/g | Higher ratios improve extraction efficiency until equilibrium [3] |
| Extraction Time | 20-31 minutes | 10-90 minutes | Longer times increase yield but risk degradation after optimum [3] [4] |
| Extraction Temperature | 40-52°C | 25-60°C | Higher temperatures improve solubility but may degrade thermolabile compounds [5] [4] |
| Ultrasonic Power | 56-400 W | 30-400 W | Higher power increases cell disruption but may cause degradation [3] [6] |
| Ultrasonic Frequency | 24-40 kHz | 28-40 kHz | Lower frequencies favor physical effects and cell disruption [7] [8] |
Table 2: Quantitative results under optimal extraction conditions for Inonotus hispidus
| Analytical Parameter | Value Under Optimal Conditions | Measurement Unit |
|---|---|---|
| Total Phenolic Content (TPC) | 10.58 | g GAE/100 g DW [5] |
| Total Flavonoid Content (TFC) | 0.81 | g QE/100 g DW [5] |
| DPPH Scavenging Activity | IC~50~: 0.24 | mg/mL [5] |
| FRAP Antioxidant Power | 6.55 | g AAE/100 g DW [5] |
| This compound Content | 159.56 | µg/g DW [3] |
| Total Phenolic Compounds | 219.01 | µg/g DW [3] |
The optimization of these parameters using response surface methodology (RSM) has demonstrated that the interaction between factors is often complex and non-linear. For instance, one study found that the optimal experimental conditions for extracting phenolic compounds from roselle (a similar matrix) were achieved at 41.81 mg/mL solvent ratio, 52.35°C temperature, and 57.77 minutes extraction time [5]. The careful balancing of these parameters is essential to maximize extraction yield while preserving the structural integrity and bioactivity of this compound molecules.
Ultrasound-assisted extraction utilizes high-frequency sound waves (typically above 20 kHz) to enhance the release of bioactive compounds from plant and fungal matrices. The fundamental principle behind UAE is acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid medium when subjected to ultrasonic waves [9] [8]. This implosion generates localized extreme conditions of very high temperatures (up to 5000 K) and pressures (up to 1000 atm), along with intense shear forces and microjets that disrupt cell walls and enhance mass transfer [8].
The mechanical effects of ultrasound are primarily responsible for the disruption of the fungal cell matrix, leading to particle size reduction and improved solvent penetration into the cellular structure. Meanwhile, the chemical effects resulting from free radical formation during cavitation may also contribute to breaking down cellular components, though this must be controlled to prevent degradation of target compounds [8]. The combination of these effects significantly improves the kinetics of extraction, reducing processing time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction [3] [6].
Two main types of ultrasonic systems are used in laboratory-scale extraction:
For this compound extraction from fungal materials, probe systems are generally preferred due to their higher extraction efficiency and ability to process more concentrated suspensions. The probe system used in the optimization study on Inonotus hispidus employed a Hielscher UP400St ultrasonic processor with a 14 mm diameter sonotrode, operating at 400 Watts and 24 kHz with adjustable amplitude [3].
Materials and Equipment:
Sample Preparation Protocol:
Extraction Procedure:
Total Phenolic Content (TPC) by Folin-Ciocalteu Method:
Total Flavonoid Content (TFC) by Aluminum Chloride Method:
Antioxidant Activity Assays:
DPPH Radical Scavenging Activity:
FRAP (Ferric Reducing Antioxidant Power):
HPLC Analysis for this compound Quantification:
Chromatographic Conditions:
Quantification:
Prepare this compound standard solutions in concentration range of 10-500 μg/mL.
Establish calibration curve by plotting peak area against concentration.
Identify this compound in samples by comparing retention time with standard.
Calculate this compound content using the formula:
Where: Q = this compound content (μg/g) C_R = concentration of reference standard (μg/mL) A_x = peak area of sample A_R = peak area of standard V = volume of extraction solvent (mL) M = dry weight of sample (g) [4]
Deep Eutectic Solvents (DES) have emerged as environmentally friendly alternatives to conventional organic solvents for extracting bioactive compounds. DES are typically formed by mixing a hydrogen bond acceptor (HBA, such as choline chloride) with a hydrogen bond donor (HBD, such as lactic acid) at specific molar ratios [4]. These solvents offer several advantages including low toxicity, biodegradability, simple preparation, and tunable physicochemical properties based on the selection of HBA and HBD components [4].
For the extraction of this compound and related polyphenols, lactic acid-choline chloride-based DES systems have shown particular promise. The optimal molar ratio reported for rutin extraction (a compound structurally similar to this compound) is 1:1 for lactic acid to choline chloride, with a water content of 28% to reduce viscosity and enhance mass transfer [4]. The incorporation of DES into ultrasound-assisted extraction protocols can further improve extraction efficiency while aligning with green chemistry principles.
The application of response surface methodology (RSM) through Box-Behnken or central composite designs enables systematic optimization of multiple extraction parameters simultaneously while evaluating their interactive effects. This statistical approach significantly reduces the number of experimental runs required compared to one-factor-at-a-time optimization [5] [4].
A typical experimental design for optimizing this compound extraction would include:
Low Extraction Yield:
Compound Degradation:
HPLC Analysis Issues:
For industrial-scale implementation of ultrasound-assisted this compound extraction, several factors require additional consideration:
Ultrasound-assisted extraction represents an efficient and sustainable approach for the recovery of this compound from medicinal fungi such as Inonotus hispidus. The optimization of critical parameters including solvent composition, liquid-to-solid ratio, extraction time and temperature, and ultrasonic power significantly enhances extraction efficiency while reducing processing time and solvent consumption compared to conventional methods. The integration of green solvent systems such as deep eutectic solvents further improves the environmental profile of the extraction process.
The protocols outlined in this document provide researchers with detailed methodologies for implementing and optimizing ultrasound-assisted extraction of this compound, along with comprehensive analytical techniques for quantification and characterization. Future developments in this field will likely focus on continuous extraction systems, integration with other green technologies such as supercritical fluid extraction, and application of these optimized extracts in pharmaceutical and nutraceutical formulations.
Hispidin is a naturally occurring polyphenolic compound with demonstrated pharmacological activities including antioxidant, anti-tumor, anti-diabetic, and antiviral properties. First isolated from Polyporus hispidus in 1961, this compound and its derivatives are distributed across various fungal species, particularly within the Hymenochaetaceae family. [1] The compound has more recently been identified as a key precursor in the luciferin biosynthesis of bioluminescent fungi, further expanding its biological significance. [1] Traditional approaches to this compound production have relied on extraction from natural sources or multi-step chemical synthesis, both of which present limitations in terms of efficiency, yield, and environmental impact. The recent discovery of the enzyme PheG from Phellinus igniarius offers a promising biocatalytic alternative for this compound production through a specific aldol condensation reaction, potentially enabling more sustainable and efficient production. [1]
The enzymatic pathway for this compound biosynthesis represents a significant advancement in the field of natural product synthesis. Prior to the identification of PheG, this compound was believed to be synthesized primarily through phenylalanine-dependent pathways or via conversion from caffeic acid by this compound synthase (HispS) in the luminescent mushroom Neonothopanus nambi. [1] However, recent research has revealed an alternative route in P. igniarius wherein PheG catalyzes a one-step condensation between triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde to form this compound. [1] This discovery not only expands our understanding of this compound biochemistry but also provides researchers with a novel biocatalytic tool for sustainable production of this valuable compound and its derivatives.
The PheG enzyme from P. igniarius represents a novel catalytic protein that shows no significant sequence similarity to existing proteins in UniProtKB and Swiss-Prot databases. [1] Structural analysis reveals that the full-length PheG contains intrinsically disordered regions (IDRs) at both N-terminal (amino acids 1-91) and C-terminal (amino acids 551-670) regions. These IDRs lack tertiary structure but maintain a hydrophobic core. [1] Researchers successfully expressed a truncated variant, PheG-1, lacking these disordered regions, which retained full catalytic activity while demonstrating improved handling properties. The molecular weight of the active PheG-1 enzyme is approximately 65.97 kDa, making it suitable for recombinant expression and purification. [1] Phylogenetic analysis places PheG-1 in a distinct branch separate from other known catalytic enzymes that produce this compound-like structures, confirming its unique evolutionary origin. [1]
Comprehensive biochemical characterization has revealed optimal activity for PheG at physiological temperature (35°C) and specific pH ranges. The enzyme demonstrates remarkable catalytic efficiency in converting the substrates triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde to this compound in a single enzymatic step. [1] The catalytic mechanism involves a nucleophilic addition wherein the enolate form of TAL attacks the carbonyl carbon of 3,4-dihydroxybenzaldehyde, forming the characteristic carbon-carbon bond that constitutes the this compound core structure. [1] This direct condensation reaction eliminates the need for multiple protection/deprotection steps typically required in chemical synthesis, significantly streamlining production and reducing environmental impact through aqueous-based catalysis at mild temperatures.
Table 1: Biochemical Properties of PheG Enzyme
| Property | PheG (Full-length) | PheG-1 (Truncated) |
|---|---|---|
| Molecular Weight | Not specified | 65.97 kDa |
| Catalytic Activity | Active | Active |
| Optimal Temperature | 35°C | 35°C |
| Optimal pH | Specific pH (not detailed in results) | Specific pH (not detailed in results) |
| Key Domains | N-terminal IDR (1-91 aa), C-terminal IDR (551-670 aa) | IDRs removed |
| Catalytic Mechanism | Nucleophilic addition | Nucleophilic addition |
| Expression System | E. coli | E. coli |
Objective: To express and purify recombinant PheG enzyme for biochemical characterization and this compound production. [1]
Materials:
Procedure:
Notes: The truncated variant PheG-1 (lacking IDRs) can be expressed and purified using the same protocol. [1] For structural studies, additional purification steps such as size exclusion chromatography may be implemented.
Objective: To catalyze the synthesis of this compound from TAL and 3,4-dihydroxybenzaldehyde using purified PheG. [1]
Materials:
Procedure:
Notes: The substrate ratio and enzyme concentration can be optimized for specific yield requirements. The reaction can be scaled according to production needs.
Table 2: Standard Reaction Conditions for this compound Synthesis via PheG
| Component | Concentration | Volume | Notes |
|---|---|---|---|
| TAL | 4.0 mM | Variable | Rate-limiting substrate [1] |
| 3,4-Dihydroxybenzaldehyde | 4.0 mM | Variable | No effect on yield when supplemented alone [1] |
| PheG Enzyme | 0.5 mM | Variable | Can use PheG or PheG-1 variant [1] |
| Reaction Medium | Distilled water | 60 mL total | Aqueous system, no organic solvents needed |
| Temperature | 35°C | - | Optimal activity [1] |
| Incubation Time | 4 hours | - | Can be extended for higher conversion |
| Expected Yield | Not quantified | - | Confirm by HPLC/MS |
Objective: To identify key amino acid residues involved in PheG catalysis through site-specific mutations. [1]
Materials:
Procedure:
Notes: This protocol enables mechanistic studies to pinpoint essential catalytic residues, providing insights for enzyme engineering and optimization.
The catalytic mechanism of PheG has been investigated through integrated computational approaches including molecular dynamics (MD) simulations and molecular mechanics/generalized Born surface area (MM/GBSA) binding free energy calculations. [1] These studies have identified the key interactions between enzyme active site residues and substrates that facilitate the aldol condensation reaction. MD simulations provide atomic-level insights into the structural dynamics of the enzyme-substrate complex throughout the catalytic cycle, revealing conformational changes essential for catalysis. [1] Complementary to MD simulations, MM/GBSA calculations quantitatively evaluate the binding affinities between PheG and its substrates, helping to identify the most favorable binding modes and the contribution of specific residues to substrate stabilization. [1]
Additionally, density functional theory (DFT) calculations have been employed to analyze the electronic aspects of the reaction mechanism, particularly the formation and stabilization of reaction intermediates. [1] The integration of these computational methods with experimental site-directed mutagenesis has enabled researchers to construct a comprehensive model of PheG catalysis. This combined approach has successfully identified specific amino acid residues critical for substrate binding, transition state stabilization, and the overall catalytic efficiency of the enzyme. [1] The mechanistic insights gained from these computational studies provide a rational foundation for future enzyme engineering efforts aimed at enhancing catalytic activity, substrate specificity, or stability of PheG for biotechnological applications.
The discovery and characterization of PheG from P. igniarius provides researchers with a valuable biocatalytic tool for the efficient synthesis of this compound and its derivatives. The enzyme catalyzes a direct aldol condensation between triacetic acid lactone and 3,4-dihydroxybenzaldehyde, offering significant advantages over traditional chemical synthesis methods. [1] The simplified reaction conditions, aqueous-based catalysis, and minimal requirement for protection/deprotection steps make this enzymatic approach particularly attractive for sustainable production of this compound. Furthermore, the availability of detailed protocols for heterologous expression, purification, and enzymatic assay enables straightforward implementation of this methodology in research laboratories. [1]
The implications of this research extend beyond this compound production to broader biocatalytic applications. The PheG enzyme represents a novel addition to the biocatalyst toolbox for C-C bond formation, joining other aldol condensation enzymes in nature. [3] The integrated approach combining genomic mining, heterologous expression, computational analysis, and site-directed mutagenesis serves as a paradigmatic workflow for the discovery and characterization of novel enzymes from natural sources. [1] Future research directions may include enzyme engineering for enhanced catalytic properties, exploration of substrate specificity for production of this compound analogs, and scaling of the enzymatic process for industrial application. The methodological framework presented in these application notes provides researchers with comprehensive guidance for implementing PheG-catalyzed this compound synthesis and adapting these principles to related biocatalytic challenges.
Diagram 1: this compound biosynthetic pathway and applications. PheG catalyzes the key aldol condensation forming this compound from TAL and 3,4-dihydroxybenzaldehyde, with downstream applications in pharmaceutical research and bioluminescence studies.
Diagram 2: Integrated experimental workflow for PheG discovery and characterization, combining genomic, biochemical, computational, and protein engineering approaches.
Hispidin is a biologically active polyphenol found in medicinal mushrooms like Phellinus igniarius and Sanghuangporus vaninii [1] [2]. Its quantification is crucial for researching its pharmacological activities, which include antioxidant, anti-inflammatory, and anti-cancer effects [1].
The table below summarizes the key analytical strategies identified for this compound measurement:
| Analytical Technique | Key Application & Context | Reported Chromatographic Conditions |
|---|---|---|
| HPLC with UV Detection | Metabolic profiling; distinguishing this compound from precursors and derivatives (e.g., phelligridin D) [1]. | Details not fully specified; used for ethyl acetate extracts of fungal fermentation broth [1]. |
| UPLC-Triple-TOF-MS | High-resolution profiling of this compound and its derivatives (e.g., phellinstatin, pinnilidine) in fungal cultures [2]. | Details not fully specified; employed to study stimulant-induced production in Sanghuangporus vaninii [2]. |
| LC-MS/MS (implied) | Selective verification of proteomic findings related to this compound biosynthesis; proteins were screened using Multiple Reaction Monitoring (MRM) [1]. | Technique mentioned, but no detailed method for this compound itself was provided [1]. |
A general workflow for method development, integrating common practices with the specific details available for this compound, can be visualized below. This diagram incorporates the finding that tricetolatone is a key biosynthetic precursor of this compound, making it an important standard for analysis [1].
When developing a quantitative method, several factors require careful optimization:
1. Project Overview and Rationale Hispidin is a fungal polyphenol with promising antioxidant, anti-cancer, and anti-diabetic properties [1]. Its extraction from natural sources like Phellinus igniarius is inefficient, making heterologous production in E. coli an attractive alternative. These notes outline a biosynthetic strategy based on the latest research, which has identified an aldol condensase, PheG, that catalyzes the key carbon-carbon bond formation for this compound production [1].
2. Pathway Engineering and Host Selection The proposed biosynthetic pathway in E. coli involves two core substrates:
The reaction is catalyzed in a single step by PheG, an aldol condensase from Phellinus igniarius, which condenses these substrates to form this compound [1]. E. coli is the preferred host for initial pathway validation due to its rapid growth, well-characterized genetics, and high protein yield potential [2] [3].
3. Key Experimental Parameters and Optimized Conditions The following table summarizes quantitative data and optimized conditions for the heterologous expression of this compound-related proteins and precursors.
| Parameter | Details & Optimized Conditions | References |
|---|---|---|
| Key Enzyme | PheG (from P. igniarius); GenBank: PQ799238. A truncated version (PheG-1) without disordered regions retains full activity [1]. | [1] |
| Expression Vector | pCZN1 (for PheG), pMCSG53 (a general high-throughput vector with N-terminal His-tag) [1] [2]. | [1] [2] |
| E. coli Host Strain | BL21(DE3) and its derivatives (e.g., C43, Rosetta(DE3)-pLysS) are suitable for screening [1] [4]. | [1] [4] |
| Substrates | TAL (2) and 3,4-dihydroxybenzaldehyde (3), at 4.0 mM concentration for in vitro reactions [1]. | [1] |
| Culture & Induction | LB medium; induction with 200 µM IPTG; expression at 25°C overnight [1] [2]. | [1] [2] |
| Analytical Confirmation | HPLC/DAD, HPLC/MS/MS; this compound [M+H]+ ion at m/z 247.13 [1]. NMR for structural validation [1]. | [1] |
This protocol provides a step-by-step method for expressing and assaying the function of the PheG enzyme.
1. Target Gene Optimization and Cloning
2. Small-Scale Expression and Solubility Screening
3. In Vitro Enzyme Activity Assay
The following diagrams illustrate the this compound biosynthesis pathway and the key experimental steps for its heterologous production.
Diagram 1: The core biosynthetic pathway for this compound production. The key reaction is the PheG-catalyzed aldol condensation between TAL and 3,4-Dihydroxybenzaldehyde [1].
Diagram 2: The experimental workflow for the heterologous expression and functional characterization of the this compound biosynthesis enzyme, PheG, in E. coli.
Q1: What is the advantage of using the truncated PheG-1 variant? The truncated PheG-1 (with residues 1-91 and 551-670 removed) retains full catalytic activity while showing improved solubility and handling, as the removed regions are predicted to be intrinsically disordered [1].
Q2: Are there other reported enzymes for this compound biosynthesis? Yes. A different pathway found in the luminous mushroom Neonothopanus nambi uses this compound Synthase (HispS), which converts caffeic acid to this compound [1]. However, the PheG-catalyzed pathway is more direct for a two-substrate approach in E. coli.
This compound (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) is a naturally occurring polyphenolic compound found in medicinal mushrooms such as Phellinus igniarius and Sanghuangporus vaninii with demonstrated pharmacological potential in preliminary studies. This secondary metabolite possesses a distinctive chemical structure characterized by extensive conjugation and multiple hydroxyl groups, which contributes to its antioxidant capacity and biological activity. Research has indicated that this compound exhibits several therapeutic properties, including anti-inflammatory, anti-cancer, and antioxidant effects, making it a compelling candidate for further investigation in cell migration studies relevant to wound healing and cancer metastasis. [1] [2]
The study of cell migration is fundamental to understanding numerous physiological and pathological processes, including wound repair, embryonic development, and cancer metastasis. The in vitro scratch assay represents one of the most accessible and widely employed methods for evaluating directional cell migration in response to experimental treatments. This application note provides a comprehensive protocol for assessing the effects of this compound on cell migration using an optimized scratch assay methodology, complete with detailed procedures, data analysis techniques, and troubleshooting guidelines to ensure reliable and reproducible results for researchers and drug development professionals. [3] [4]
This compound belongs to a class of fungal polyketides characterized by their distinctive α-pyrone ring structure. Biosynthetically, this compound is derived from the phenylpropanoid pathway, where key enzymes including phenylalanine ammonia-lyase (PAL) and 4-coumarin ligase (4CL) catalyze the formation of this compound precursors. The compound serves as a central intermediate in the biosynthesis of more complex this compound derivatives and related polyphenols, including phelligridins, inoscavins, and hypholomines. These structural characteristics contribute to this compound's capacity to scavenge free radicals and interact with biological membranes and signaling proteins. [1] [2]
Existing literature describes several pharmacological activities of this compound that are relevant to cell migration processes:
Table 1: Pharmacological Activities of this compound Relevant to Cell Migration
| Activity | Reported Effects | Potential Relevance to Migration |
|---|---|---|
| Antioxidant | Scavenges free radicals, protects against DNA damage | May reduce oxidative stress-induced migration inhibition |
| Anti-inflammatory | Inhibits NF-κB signaling | May modulate inflammation-associated migration |
| Anti-cancer | Inhibits PAK1, synergizes with gemcitabine | May influence cancer cell invasion and metastasis |
| Cytoprotective | Protects pancreatic β-cells from H₂O₂ damage | May enhance migration in wound healing contexts |
The in vitro scratch assay is a well-established, cost-effective technique for studying collective cell migration in two-dimensional cultures. The fundamental principle involves creating a uniform "scratch" or gap in a confluent cell monolayer, then monitoring and quantifying the movement of cells as they migrate to close this cell-free area over time. This method particularly suitable for investigating the effects of this compound and other test compounds on migration kinetics, as it mimics several aspects of in vivo migration processes occurring during wound healing and cancer invasion. The scratch assay allows researchers to assess both the collective migration of cell populations and, if desired, the migration behavior of individual cells at the leading edge of the scratch. [3] [4]
The scratch assay presents several advantages for preliminary screening of this compound effects, including technical simplicity, minimal equipment requirements, and compatibility with live-cell imaging. However, researchers should be aware of its limitations, including the difficulty in creating perfectly uniform scratches, potential disruption of the extracellular matrix during scratching, and the inability to fully replicate the three-dimensional microenvironment encountered during in vivo migration. When properly controlled and executed, the assay provides valuable quantitative data on migration rates that can inform subsequent, more complex experimental approaches. [5] [3]
While the specific effects of this compound on cell migration require further investigation, several potential mechanisms can be proposed based on its known biological activities:
Choosing appropriate cell models is critical for this compound migration studies. The selection should align with the specific research context, whether focused on wound healing or cancer metastasis. For epithelial wound healing studies, the HaCaT keratinocyte cell line represents a suitable model, as demonstrated in optimized scratch assay protocols. For cancer-oriented research, appropriate cancer cell lines with documented migration capacity should be selected, such as breast cancer lines (MDA-MB-231) or others relevant to the specific research question. [5] [4]
Table 2: Cell Line Options for this compound Migration Studies
| Cell Line | Cell Type | Research Context | Considerations |
|---|---|---|---|
| HaCaT | Human keratinocyte | Wound healing | Requires mitomycin C pretreatment to inhibit proliferation |
| IMR32 | Human neuroblastoma | Cancer metastasis | MYCN-amplified; high intrinsic motility |
| MDA-MB-231 | Breast cancer | Cancer metastasis | Highly invasive; suitable for metastasis models |
| Primary RPTECs | Renal proximal tubular | Epithelial function | Primary cells; more physiologically relevant |
This compound can be obtained through extraction from fungal sources or commercial suppliers. For experimental use:
A properly controlled experimental design is essential for interpreting this compound effects:
Materials Required:
Day 1: Cell Seeding
Day 2: Proliferation Inhibition (Optional)
Pre-treatment: Prepare this compound solutions in culture medium at desired concentrations. Remove mitomycin C solution (if used) and wash wells twice with PBS without calcium and magnesium to remove residual cations that can affect cell-cell connections. [5]
Scratch Creation:
Washing and Treatment:
Image Acquisition:
Several open-source analytical platforms are available for quantifying scratch assay data:
Table 3: Open-Source Analysis Tools for Scratch Assay Data
| Software | Requirements | Key Metrics | Advantages |
|---|---|---|---|
| ImageJ/FIJI | Java | Wound area, closure rate | Highly accessible, extensive plugin library |
| MigraR | R platform | Velocity, straightness, directionality | Statistical robustness, trajectory analysis |
| CellTracksColab | Web browser | Migration paths, collective behavior | No installation, cloud-based processing |
| CellProfiler | Python compatible | Multiple parameters simultaneously | High-content analysis capabilities |
The following dot code illustrates the data analysis workflow for this compound scratch assay data:
Calculate key migration parameters from the image data:
Percentage Wound Closure: ( \frac{\text{Area}{t=0} - \text{Area}{t=x}}{\text{Area}_{t=0}} \times 100 )
Rate of Migration: ( \frac{\text{Distance Migrated}}{\text{Time}} ) (typically μm/hour)
Half-Closure Time (T₅₀): Time required for 50% reduction in initial scratch area
Cell Front Velocity: Rate of advancement of the leading edge
When interpreting this compound effects on cell migration:
Table 4: Troubleshooting Guide for this compound Scratch Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Uneven scratch width | Inconsistent pressure during scratching | Use specialized scratching tools; practice technique |
| Cell accumulation along edges | Cation-dependent cell-cell connections | Wash and scratch with PBS without Ca²⁺/Mg²⁺ [5] |
| Poor reproducibility | Variable cell density or passage number | Standardize seeding density; use low-passage cells |
| Rapid closure in controls | High proliferation rate | Use mitomycin C pretreatment; reduce serum concentration [5] |
| This compound precipitation | Poor solubility in aqueous media | Ensure proper solvent preparation; use fresh stocks |
| Inconsistent imaging | Temperature fluctuations during imaging | Use automated systems that maintain constant conditions [5] |
To enhance the reliability and relevance of this compound migration studies:
The in vitro scratch assay provides a valuable methodological approach for initial screening of this compound effects on cell migration. When properly executed with appropriate controls and analysis methods, this technique can yield important insights into this compound's potential influence on migratory processes relevant to both wound healing and cancer metastasis. The optimized protocol presented here emphasizes critical steps for enhancing assay reproducibility, including PBS washing to prevent edge accumulation, mitomycin C pretreatment to distinguish migration from proliferation, and standardized imaging approaches. Subsequent investigations should build on positive findings from scratch assays by incorporating more complex migration models and mechanistic studies to elucidate the specific pathways through which this compound modulates cell motility.
This compound (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) is a naturally occurring polyphenolic compound first isolated from Polyporus hispidus in 1961. This structurally unique fungal polyketide has attracted significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, antiallergic, and antiviral properties [1] [2]. More recently, this compound has gained additional importance as research has revealed its role as a key luciferin precursor in bioluminescent fungi, enabling the development of autonomous bioluminescence imaging systems in eukaryotic organisms [3] [4]. The compound serves as a crucial intermediate in the biosynthesis of more complex derivatives such as phelligridins, which exhibit enhanced bioactivities [1].
The growing interest in this compound and its derivatives for both pharmaceutical applications and as molecular tools in biotechnology has intensified efforts to elucidate its biosynthetic pathways and identify the corresponding gene clusters responsible for its production. However, the biosynthetic pathway of this compound in fungal species, particularly in Phellinus igniarius—the most common source—has remained incompletely understood until recently [1] [2]. This application note provides researchers and drug development professionals with comprehensive protocols for this compound biosynthesis gene cluster mining, functional characterization, and experimental validation, synthesizing the most current research findings in this rapidly advancing field.
Table 1: this compound Structural Characteristics and Biological Activities
| Property | Description |
|---|---|
| Chemical Formula | C₁₃H₁₀O₅ |
| Molecular Weight | 246.22 g/mol |
| Structural Features | Styrylpyrone core with cis/trans isomerism |
| Natural Sources | Phellinus igniarius, Polyporus hispidus, other fungal species |
| Key Activities | Antioxidant, anti-inflammatory, anticancer, antiallergic, luciferin precursor |
| Toxicity Profile | Low toxicity (3 mg/g this compound-enriched mycelia considered safe) [2] |
Research has revealed two principal biosynthetic pathways for this compound production in fungi, each employing distinct biochemical routes and enzyme systems. The first pathway, identified in the bioluminescent fungus Neonothopanus nambi, utilizes caffeic acid as the primary precursor, which is converted to this compound by a specialized This compound synthase (HispS) [3]. This pathway represents a branch of phenylpropanoid metabolism and involves a type I iterative polyketide synthase that catalyzes the condensation and cyclization reactions necessary to form the characteristic styrylpyrone structure of this compound [4].
A second, distinct biosynthetic route has been proposed and validated in Phellinus igniarius, where this compound is formed through the aldol condensation of tricetolatone (4-hydroxy-6-methyl-2-pyrone, TAL) and 3,4-dihydroxybenzaldehyde [1] [5]. This pathway utilizes a different enzymatic mechanism, employing an aldol condensase (designated PheG) that catalyzes the formation of the critical carbon-carbon bond between the two substrates [5]. Evidence for this pathway emerged from feeding experiments where TL supplementation resulted in a five-fold increase in this compound production, suggesting that TL serves as a key biosynthetic precursor and potentially the rate-limiting factor in this compound biosynthesis [1] [2].
Table 2: Comparison of Established this compound Biosynthesis Pathways
| Feature | N. nambi Pathway (Caffeic Acid Route) | P. igniarius Pathway (Tricetolatone Route) |
|---|---|---|
| Primary Precursor | Caffeic acid | Tricetolatone (TAL) |
| Key Enzyme | This compound synthase (HispS) | Aldol condensase (PheG) |
| Enzyme Type | Type I iterative polyketide synthase | Aldol condensase |
| Domain Architecture | AMP-binding, ACP, KS (N&C), AT, C-terminal ACP | Novel architecture without KR and DH domains |
| Genetic Organization | Gene cluster | Possibly non-clustered |
| Heterologous Expression | Successful in yeast, plants, mammalian cells | Successful in E. coli |
| Bioluminescence Connection | Direct role in luciferin biosynthesis | Not directly established |
The domain architecture of this compound biosynthetic enzymes provides important clues about their function and evolutionary relationships. Interestingly, this compound synthases from bioluminescent fungal species typically lack ketoreductase (KR) and dehydratase (DH) domains that are present in orthologous polyketide synthases from non-bioluminescent fungi [4]. This domain truncation suggests an evolutionary adaptation that favored this compound production, though experimental studies indicate that simple truncation of these domains in non-bioluminescent fungal PKS enzymes does not automatically confer efficient this compound biosynthesis capability [4].
Figure 1: Two Established Biosynthetic Pathways for this compound Production in Fungi
The integration of proteomic analyses with genomic data has proven highly effective for identifying candidate genes involved in this compound biosynthesis. In P. igniarius, researchers employed iTRAQ (isobaric tags for relative and absolute quantification) to analyze dynamic protein expression changes following precursor feeding [1] [2]. This approach identified 270 differentially expressed proteins (DEPs) primarily associated with energy metabolism, oxidative phosphorylation, and stress responses after tricetolatone supplementation [2]. Among these DEPs, 11 high-priority candidates were selected for further investigation based on their expression profiles and putative functions [2].
The proteomic data served as a critical guide for subsequent genome mining efforts. By focusing on genes encoding proteins that showed significant expression changes in response to precursor feeding, researchers could prioritize candidates from among the thousands of genes in the P. igniarius genome [5]. This strategy effectively bridged the gap between observed metabolic capabilities and their genetic basis, enabling more efficient target identification.
Standardized genome mining protocols begin with comprehensive whole-genome sequencing and assembly of the fungal producer strain. For P. igniarius, this revealed 20 putative biosynthetic gene clusters (BGCs) through antiSMASH and local BLAST analyses, including 14 terpene clusters, one nonribosomal peptide synthetase (NRPS) cluster, three complete polyketide synthase (PKS) clusters, and one cluster of unknown function [5]. Comparative analysis with known PKS clusters from other fungi, such as the lovastatin biosynthetic cluster, facilitated the identification of candidate clusters potentially involved in tricetolatone biosynthesis [5].
Additional bioinformatic analyses include:
These approaches collectively enable researchers to narrow the candidate genes from initial genome-wide scans to a manageable number for experimental validation.
Heterologous expression in suitable host systems represents a crucial step in validating candidate this compound biosynthetic genes. For the P. igniarius aldol condensase PheG, researchers cloned the candidate gene into pCZN1 expression vectors and expressed it in Escherichia coli [5]. The resulting recombinant protein was purified and tested for activity using tricetolatone and 3,4-dihydroxybenzaldehyde as substrates in aqueous solution at 35°C for 4 hours [5]. Reaction mixtures were subsequently analyzed by HPLC/DAD and HPLC/MS/MS to detect this compound formation [5].
For type I polyketide synthases like those involved in the caffeic acid pathway, functional expression often requires co-expression with a phosphopantetheinyl transferase (e.g., Aspergillus nidulans NpgA) to activate the carrier domains [3] [4]. This requirement was demonstrated in studies where the absence of phosphopantetheinyl transferase co-expression resulted in complete loss of this compound production, highlighting the importance of proper post-translational modification for enzyme function [3].
Structural confirmation of enzymatic products represents a critical validation step. For this compound, this typically involves:
In the case of PheG, the enzymatic product showed [M+H]⁺ ions at m/z 247.13, with MS/MS spectra revealing fragment patterns consistent with this compound [5]. Additionally, NMR characterization confirmed the presence of both cis and trans isomers of this compound, a common feature of this compound due to isomerization around the styryl double bond [1].
Advanced mechanistic studies combine computational and experimental approaches to elucidate enzyme function. For PheG, researchers employed:
These approaches identified critical amino acid residues involved in substrate binding and catalysis, providing insights into the aldol condensation mechanism responsible for this compound formation [5].
Figure 2: Integrated Workflow for this compound Biosynthesis Gene Cluster Mining
The identification of this compound biosynthetic gene clusters enables metabolic engineering strategies for enhanced production. Both the caffeic acid and tricetolatone pathways have been successfully engineered into heterologous hosts including E. coli, yeast, plants, and mammalian cells [5] [3]. Significant progress has been achieved through pathway optimization approaches, including:
These efforts have yielded remarkable improvements in production efficiency. For example, engineered versions of the fungal bioluminescence pathway (FBP2 and FBP3) incorporating optimized this compound biosynthetic enzymes demonstrated one to two orders of magnitude brighter luminescence compared to the wild-type pathway across diverse eukaryotic hosts [3].
The elucidation of this compound biosynthesis enables combinatorial biosynthesis approaches to generate novel this compound derivatives with potentially improved pharmacological properties. Studies have demonstrated that this compound synthases can exhibit substrate flexibility, accepting alternative phenolic acid starters to produce structural analogs [4]. For instance, the polyketide synthase from Hypholoma sublateritium (hsPKS) demonstrated the ability to utilize both caffeic acid and p-coumaric acid, producing this compound analogs with altered bioluminescence emission spectra [4].
This substrate promiscuity presents opportunities for enzymatic diversification to create structurally modified this compound derivatives. Such approaches could yield compounds with enhanced bioactivities, improved pharmacokinetic properties, or novel applications in molecular imaging and biotechnology.
Purpose: To identify differentially expressed proteins following precursor feeding in this compound-producing fungi.
Materials:
Procedure:
Validation: Confirm proteomic results using Multiple Reaction Monitoring (MRM) for selected targets [1] [2]
Purpose: To identify putative this compound biosynthetic gene clusters in fungal genomes.
Materials:
Procedure:
Notes: Pay particular attention to PKS clusters lacking ketoreductase and dehydratase domains, as this is characteristic of this compound synthases [5] [4]
Purpose: To validate the function of candidate this compound biosynthetic enzymes.
Materials:
Procedure:
Variation: For polyketide synthases, co-express with phosphopantetheinyl transferase and assay in vivo in yeast or fungal hosts [4]
Table 3: Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| No this compound detected in enzyme assays | Enzyme not properly folded or modified | Co-express with phosphopantetheinyl transferase for PKS enzymes |
| Low yield of this compound | Suboptimal enzyme activity | Screen orthologous enzymes from different species |
| Instability of enzyme | Poor thermostability | Use directed evolution to improve stability |
| Multiple products formed | Enzyme promiscuity | Optimize substrate ratios and reaction conditions |
| Difficulty detecting this compound | Ionization issues in MS | Use negative mode ESI for better detection |
The mining and characterization of this compound biosynthetic gene clusters has progressed significantly, revealing two distinct pathways in different fungal species. The integration of proteomic guided approaches with bioinformatic mining strategies has proven highly effective in identifying candidate genes, while heterologous expression systems enable functional validation and production optimization. The recent discovery and characterization of the aldol condensase PheG from P. igniarius provides a new enzymatic tool for this compound production, complementing the previously known polyketide synthase pathway from N. nambi.
These advances open new avenues for metabolic engineering of this compound production in heterologous hosts and combinatorial biosynthesis of novel derivatives with potential enhanced properties. The application of this compound biosynthetic enzymes in autonomous bioluminescence imaging systems demonstrates the broad utility of these findings beyond natural products chemistry. As research in this field continues to evolve, further optimization of pathway efficiency and expansion of derivative diversity will likely remain key focus areas for both basic research and applied biotechnology.
Hispidin is a naturally occurring polyphenolic compound found in various medicinal and edible mushrooms, particularly from the Phellinus genus. It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and antidiabetic effects. Its structure, 6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone, requires precise analytical techniques for confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for the unambiguous identification and structural elucidation of this compound and its derivatives in complex biological matrices. These application notes provide a detailed protocol for the NMR-based identification of this compound, catering to researchers and scientists in drug development.
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, nuclei such as ¹H and ¹³C absorb and re-emit electromagnetic radiation in the radiofrequency range [1].
Materials:
Procedure:
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound, which can be used as a fingerprint for identification [2].
Table 1: Characteristic NMR Chemical Shifts for this compound in CD₃OD
| Nucleus | Assignment | Chemical Shift (δ) | Multiplicity (J in Hz) |
|---|---|---|---|
| ¹H-NMR | H-5 (Pyrone) | 6.20 ppm | s |
| H-β (trans double bond) | 7.31 ppm | d (J = 16.0) | |
| H-α (trans double bond) | 6.60 ppm | d (J = 16.0) | |
| H-2' (Phenyl) | 7.03 ppm | d (J = 2.0) | |
| H-5' (Phenyl) | 6.95 ppm | dd (J = 8.0, 2.0) | |
| H-6' (Phenyl) | 6.77 ppm | d (J = 8.0) | |
| ¹³C-NMR | C-2 (Pyrone) | 165.5 ppm | - |
| C-3 (Pyrone) | ~90 ppm (Not directly observed in ¹H-NMR) | - | |
| C-4 (Pyrone) | 173.2 ppm | - | |
| C-5 (Pyrone) | 112.5 ppm | - | |
| C-6 (Pyrone) | 162.8 ppm | - | |
| C-α (Double bond) | 116.8 ppm | - | |
| C-β (Double bond) | 140.5 ppm | - | |
| C-1' (Phenyl) | 127.5 ppm | - |
Abbreviations: s = singlet, d = doublet, dd = doublet of doublets.
The following diagram outlines the logical workflow for the NMR-based identification of this compound, from sample preparation to structure confirmation.
Diagram 1: Workflow for this compound identification via NMR.
Table 2: Troubleshooting Guide for this compound NMR Analysis
| Problem | Potential Cause | Solution |
|---|---|---|
| Broad or poorly resolved peaks | Presence of paramagnetic impurities or insufficient sample dissolution. | Re-purify the sample using Sephadex chromatography. Ensure complete dissolution in deuterated solvent. |
| Signal for cis-isomer present | Photoisomerization of the trans double bond. | Handle samples under subdued light and store in the dark. The cis-isomer shows a characteristic J-value of about 12.8 Hz for the olefinic protons [2]. |
| Unexplained extra signals | Sample impurity or presence of this compound derivatives. | Employ HPLC to pre-purify the sample before NMR analysis. Compare spectra with a certified standard if available. |
| Weak signal in ¹³C-NMR | Low concentration or insufficient scans. | Increase the number of scans or concentrate the sample. |
NMR spectroscopy is an indispensable tool for the definitive identification and structural confirmation of this compound in natural product extracts. By following the detailed protocols outlined in this document—including sample preparation, acquisition parameters, and data interpretation keys—researchers can reliably characterize this compound. Adherence to this protocol ensures accurate results, facilitating further research into the pharmacological applications of this promising compound.
Hispidin and its derivatives represent a class of naturally occurring fungal polyphenols with demonstrated pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties [1]. These compounds are primarily sourced from medicinal fungi belonging to the Inonotus genus, with Inonotus hispidus being one of the most studied species. The traditional extraction of this compound from wild fruiting bodies presents significant challenges due to limited availability, lengthy cultivation cycles, and resource scarcity, making submerged fermentation a vital alternative for sustainable production [2] [3]. Recent advances in fermentation technology have enabled substantial improvements in this compound yields through systematic optimization of culture media, process parameters, and enhancement strategies. These application notes consolidate the most current and effective methodologies for maximizing this compound production, providing researchers and industrial practitioners with validated protocols for implementing these approaches in both laboratory and production settings. The integration of medium optimization, bioprocess engineering, and metabolic enhancement techniques outlined in this document addresses the key limitations in this compound supply while establishing a foundation for further process intensification.
The composition of the fermentation medium fundamentally influences mycelial growth and secondary metabolite production in fungal cultures. Systematic optimization of carbon sources, nitrogen sources, and critical additives has demonstrated significant impacts on this compound yields.
Inonotus hispidus demonstrates efficient utilization of various carbon and nitrogen sources, with specific preferences significantly affecting biomass accumulation and this compound production. Single-factor tests have identified optimal carbon and nitrogen sources that maximize growth and metabolite production [2].
Table 1: Carbon Source Optimization for Inonotus hispidus Fermentation
| Carbon Source | Concentration (g/L) | Mycelial Biomass (g/L) | Relative Performance |
|---|---|---|---|
| Glucose | 20-25 | 16.02 (MS-5); 14.91 (MS-9) | Excellent |
| Maltose | 20 | Moderate | Moderate |
| Fructose | 20 | Moderate | Moderate |
| Xylose | 20 | Low | Poor |
| Mannitol | 20 | Low | Poor |
| Sucrose | 20 | Moderate | Moderate |
Table 2: Nitrogen Source Optimization for Inonotus hispidus Fermentation
| Nitrogen Source | Concentration (g/L) | Mycelial Biomass (g/L) | Relative Performance |
|---|---|---|---|
| Yeast Extract | 7.5-8.0 | 16.02 (MS-5); 14.91 (MS-9) | Excellent |
| Peptone | 5.0 | Moderate | Moderate |
| Ammonium Tartrate | 5.0 | Low | Poor |
| Ammonium Sulfate | 5.0 | Low | Poor |
| Beef Extract | 5.0 | Moderate | Moderate |
Based on response surface methodology optimization, the following medium formulations have been validated for enhanced this compound production in Inonotus hispidus:
Protocol 1: Optimized Liquid Fermentation Medium Preparation [2]
Protocol 2: Moser b Medium for this compound Production [3]
The following diagram illustrates the complete medium optimization workflow:
Precise control of fermentation parameters is essential for maximizing this compound production. Both physical conditions and feeding strategies significantly influence metabolic pathways and product yields.
Fed-batch cultivation strategies enable better control of nutrient availability and metabolic direction compared to simple batch processes. The specific growth rate (μ) serves as a critical control parameter for optimizing secondary metabolite production [4].
Protocol 3: Specific Growth Rate Control in Fed-Batch Bioreactors [4]
Protocol 4: Comparative Bioreactor Cultivation [3]
Table 3: Optimal Physical Parameters for this compound Fermentation
| Parameter | Optimal Range | Impact on Production |
|---|---|---|
| Temperature | 24-25°C | Higher temperatures reduce this compound yield |
| Agitation Speed | 140-160 rpm | Optimizes oxygen transfer without shear damage |
| Initial pH | 6.0-6.5 | Affects enzyme activity and membrane transport |
| Dissolved Oxygen | >20% saturation | Critical for oxidative metabolic steps |
| Fermentation Time | 9-15 days | Extended time allows secondary metabolite accumulation |
| Inoculation Volume | 4-10% (v/v) | Balanced between growth lag and initial nutrient load |
Beyond basic medium and parameter optimization, several specific enhancement strategies have demonstrated significant improvements in this compound production through targeted metabolic manipulation.
The strategic application of chemical elicitors and biosynthetic precursors can effectively redirect metabolic flux toward this compound biosynthesis.
Protocol 5: Chemical Stress Induction for Enhanced this compound Production [3]
Protocol 6: Tricetolatone Feeding Strategy [1]
Light Irradiation Treatment [3]
Genetic Engineering Approaches [5]
The following diagram illustrates the metabolic pathways and enhancement strategies for this compound biosynthesis:
Accurate quantification of this compound and related metabolites is essential for evaluating fermentation performance and optimizing production processes.
Protocol 7: Metabolite Extraction from Fermentation Broth [1]
Protocol 8: HPLC-DAD Method for this compound Quantification [1]
Table 4: Metabolite Identification by HPLC Retention Times
| Compound | Retention Time (min) | Detection Wavelength (nm) | Extraction Solvent |
|---|---|---|---|
| This compound | 19.7 | 290 | Ethyl acetate |
| Tricetolatone | 9.6 | 270 | Methanol |
| Phelligridin D | 23.4 | 290 | Ethyl acetate |
| trans-Hispidin | 19.5 | 290 | Ethyl acetate |
| cis-Hispidin | 19.9 | 290 | Ethyl acetate |
The integrated application of the protocols and strategies outlined in these application notes enables significant improvements in this compound production through fermentation. The combination of medium optimization using response surface methodology, precise process control in bioreactor systems, and targeted enhancement strategies including chemical elicitation and genetic engineering has demonstrated potential for increasing this compound yields by 1.5 to 100-fold depending on the specific approaches implemented. The highest reported this compound concentration of 5.5 g·L⁻¹ was achieved through combined light induction and chemical stress application in controlled bioreactor systems [3].
Future development efforts should focus on several key areas: First, the implementation of multi-omics analysis (transcriptomics, proteomics, and metabolomics) to identify additional regulatory nodes in the this compound biosynthetic pathway. Second, the development of continuous fermentation processes with integrated product removal to alleviate potential feedback inhibition. Third, the application of machine learning approaches for predictive modeling and optimization of complex parameter interactions in the fermentation system [6]. Finally, scale-up studies in pilot-scale bioreactors will be essential for translating laboratory successes to industrial production, with particular attention to oxygen transfer, mixing efficiency, and shear stress effects on mycelial morphology.
The protocols presented herein provide a robust foundation for research and development activities aimed at enhancing this compound production, with potential applications in pharmaceutical development, nutraceutical manufacturing, and natural colorant production.
Here are answers to common challenges in hispidin fermentation:
Q1: What are the key factors for optimizing mycelial growth and this compound production? A: The most critical factors are the carbon source, nitrogen source, and the addition of specific precursors or stressors.
Q2: How can I use stress to boost this compound yield? A: Controlled application of oxidative stress and light irradiation can act as effective elicitors.
Q3: What is a key biosynthetic precursor I can add to the medium? A: Research on the related fungus Phellinus igniarius has identified tricetolatone (4-hydroxy-6-methyl-2-pyrone) as a direct precursor in the this compound biosynthesis pathway. Supplementing the fermentation broth with tricetolatone led to a five-fold increase in this compound concentration within three days [3] [4]. This suggests that feeding key intermediates can efficiently channel resources toward this compound production.
Q4: Are there scalable bioreactor strategies for this compound production? A: Yes, successful scale-up has been achieved. A comparative study showed that a wave bag bioreactor and a classical stirred tank reactor performed equally well in terms of biomass and this compound production when using a shear-sensitive Inonotus hispidus strain. By combining optimized conditions (precursors, stress, light), both systems achieved a this compound concentration of 5.5 g/L, the highest yield reported in the literature [2].
The table below summarizes key parameters and their optimal ranges for easy reference.
| Factor | Optimal Range / Type | Experimental Context & Notes |
|---|---|---|
| Carbon Source | ~24 g/L Glucose [1] | Identified as optimal for I. hispidus mycelial biomass. |
| Nitrogen Source | ~7.8 g/L Yeast Extract [1] | Identified as optimal for I. hispidus mycelial biomass. |
| Precursors | 2 mM Caffeic Acid [2] | Added repeatedly during fermentation. |
| Tricetolatone [3] [4] | Key biosynthetic precursor; significantly boosts yield. | |
| Chemical Stress | 1 mM Hydrogen Peroxide (daily) [2] | Acts as an elicitor. Avoid high single doses. |
| Physical Stress | White Light Irradiation (30 min/day) [2] | Doubled this compound production in shake flasks. |
This integrated protocol is based on the most successful strategies from recent research.
Objective: To maximize this compound yield in a submerged culture of Inonotus hispidus.
Materials:
Method:
The following diagram visualizes the integrated protocol described above, showing the logical sequence and parallel processes for optimizing this compound yield.
Here are answers to common questions about optimizing the solvent ratio for hispidin extraction:
Q1: What is the optimal solvent and ratio for maximizing this compound yield? Research indicates that a mixture of 40% (v/v) ethanol in water with a solvent-to-solid ratio of 75 mL/g is highly effective for extracting this compound and other phenolic compounds from Inonotus hispidus [1] [2].
The table below summarizes key parameters from different extraction methods:
| Extraction Method | Optimal Solvent | Optimal Solvent-to-Solid Ratio | Key Outcome |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | 40% (v/v) Ethanol | 75 mL/g | Maximized total phenolic content (TPC) and antioxidant activity (DPPH, FRAP) [1] [2] |
| Three-Phase Partitioning (TPP) | 20% Ammonium Sulfate, tert‑butanol | Sample:tert‑butanol phase ratio of 1:2 | High polysaccharide purity (60.84%) and enhanced antioxidant activity [3] |
Q2: Why is a specific solvent-to-solid ratio critical? Using the correct ratio ensures proper contact between the solvent and mushroom material, facilitating efficient compound transfer. A ratio that is too low can lead to incomplete extraction, while a ratio that is too high can dilute the extract unnecessarily and waste solvents [1] [2].
Q3: How does the choice of solvent impact the extraction?
Here is a detailed methodology for Ultrasound-Assisted Extraction (UAE) based on published research [1] [2]:
Sample Preparation:
Extraction Setup:
Extraction Procedure:
Sample Workup:
The following diagram illustrates this experimental workflow:
Increasing hispidin yield begins with optimized production and extraction. The following methods, supported by experimental data, can significantly enhance your output.
Table 1: Strategies for Enhanced this compound Production in Fermentation
| Method | Optimal Condition | Observed Effect on this compound Yield | Key Parameters |
|---|---|---|---|
| Solid-State Fermentation [1] | Addition of Zn²⁺ (0.7 mM) to grain media | Increased this compound yield in Phellinus linteus | Incubation temp: 25°C; Full dark condition; Fermentation period: 6 weeks |
| Precursor Feeding [2] | Addition of Tricetolatone (TL) to P. igniarius culture | 5-fold increase in this compound concentration within 3 days | Key timepoints for biosynthesis: 16-64 hours after feeding |
Table 2: Optimized Extraction Parameters for this compound
| Factor | Recommended Condition | Technical Notes |
|---|---|---|
| Extraction Method [3] | Ultrasound-Assisted Extraction (UAE) | More efficient than conventional methods like maceration. |
| Solvent [3] | 40% (v/v) Ethanol | Significantly higher TPC, DPPH scavenging, and FRAP than 80% methanol. |
| Solvent-to-Solid Ratio [3] | 75 mL/g | Optimized using Response Surface Methodology (RSM). |
| Extraction Time [3] | 20 minutes | Optimized using RSM; uses pulsed mode (5s on/5s off). |
Below is a generalized workflow that integrates the optimized production and extraction steps, leading to common purification and analysis techniques.
Purification and Analysis Notes:
Q1: Why is my this compound yield from fungal fermentation low? A1: Low yield is often due to suboptimal fermentation conditions. To enhance production:
Q2: What is the best way to extract this compound from mushroom mycelia or sporocarps? A2: For high recovery of this compound with strong antioxidant activity:
Q3: How can I specifically isolate this compound from a crude mushroom extract containing many other polyphenols? A3: For selective isolation, use a Molecularly Imprinted Polymer (MIP) designed specifically for this compound as a solid-phase extraction sorbent [4]. MIP-SPE has been shown to have superior selectivity for this compound over standard C18-SPE, allowing for effective enrichment from a complex extract [4].
A primary challenge is low this compound yield, often due to inefficient biosynthesis. The table below summarizes common issues and solutions based on recent studies.
| Challenge | Proposed Solution | Mechanism of Action | Key Supporting Evidence |
|---|---|---|---|
| Low Yield in Native Host | Heterologous expression of PheG enzyme [1] | Catalyzes key C─C bond formation via aldol condensation between TAL and 3,4-dihydroxybenzaldehyde [1]. | In vitro conversion of substrates to this compound confirmed via HPLC/MS/MS and NMR [1]. |
| Low Yield in Heterologous Host | Use of compact plant this compound Synthases (e.g., PzPKS2, HmS, PpASCL) [2] | Smaller, type III polyketide synthases that do not require post-translational modification; use caffeoyl-CoA directly [2]. | 1-2 orders of magnitude brighter luminescence in yeast vs. fungal synthase; enabled viral vector delivery [2]. |
| Inefficient Precursor Supply | Precursor Feeding: Add Tricetolatone (TAL) or Caffeic Acid [3] [4] | Bypasses rate-limiting steps in native metabolic pathway. TAL is a key biosynthetic precursor [3]. | TAL addition increased this compound yield 5-fold in P. igniarius [3]. Repeated caffeic acid supplementation boosted production [4]. |
| Suboptimal Culture Conditions | Physical & Chemical Stress: Apply white light irradiation and add low-dose H₂O₂ [4] | Mimics natural environmental triggers; H₂O₂ may induce protective secondary metabolite production [4]. | Combined strategy led to this compound concentration of 5.5 g/L in bioreactors [4]. |
Once biosynthesis is efficient in shake flasks, scaling up requires careful process control. The following workflow and table compare two effective bioreactor methods.
| Parameter | Stirred Tank Reactor (STR) | Wave Bag Bioreactor |
|---|---|---|
| Shear Stress | Higher (impeller) | Lower (rocking wave) |
| Biomass Quality | More pelleted, dispersed | Highly dispersed mycelia |
| This compound Yield | 5.5 g·L⁻¹ [4] | 5.5 g·L⁻¹ [4] |
| Key Advantage | Precise process control (DO, pH, temp) | Simpler setup, lower shear, single-use |
| Best For | Processes requiring intense mixing | Shear-sensitive fungi like basidiomycetes |
Accurate quantification of this compound is critical for evaluating production efficiency. Here is a standard HPLC protocol you can use and validate.
Standard HPLC Protocol for this compound Analysis [5] [3]
Troubleshooting Low Signal or Poor Peaks
Q1: What is the most critical factor for achieving high this compound yields in a bioreactor? While bioreactor control is important, the most critical factor is optimizing the biological system first. This includes selecting a high-producing strain (e.g., Inonotus hispidus), engineering the biosynthetic pathway (e.g., using PheG or plant synthases), and applying stress factors like light and H₂O₂. Without this foundation, scale-up will not be successful [1] [4].
Q2: Is this compound safe for use in pharmaceuticals or cosmetics? Yes, toxicological studies support its safety. A 3 mg/g this compound-enriched mycelial preparation showed no genotoxic effects in the Ames test, chromosome aberration test, and bone marrow micronucleus test. It also showed no adverse effects in acute oral toxicity tests, supporting its safety for human consumption and topical use [5].
Q3: My this compound production drops significantly after scale-up. What should I check? First, verify that physical and chemical parameters are consistent between scales. The most common culprits are:
| Parameter | Method from Literature 1 [1] | Method from Literature 2 [2] |
|---|---|---|
| Column | To be specified | Kinetex (4.6 × 150 mm, 5 μm) |
| Mobile Phase | To be specified | Linear gradient: Methanol and 0.1% Formic Acid |
| Gradient | To be specified | 30:70 to 100:0 in 13 min, then re-equilibration |
| Flow Rate | To be specified | 1.0 mL/min |
| Column Temperature | To be specified | 40°C |
| Detection Wavelength | To be specified | 370 nm |
| Injection Volume | To be specified | To be specified |
| Retention Time (Hispidin) | 19.7 minutes | To be specified |
| Sample Preparation | Ethyl acetate extraction from fermentation broth | Ethanolic extraction of mycelia, filtration, and concentration |
Here is a workflow diagram that generalizes the this compound analysis process, integrating common steps from these protocols:
Q1: How can I improve the separation of this compound from its derivatives in a complex sample?
Q2: What is the best way to confirm the identity of the this compound peak in my HPLC analysis?
Q3: My sample is from a fungal fermentation broth. How should I prepare it for this compound analysis?
Q4: Besides quantification, how can I validate the biological activity of the this compound in my sample?
Q1: What is the most effective solvent for extracting hispidin with high antioxidant activity?
Q2: Which extraction technique can maximize yield while reducing time and solvent use?
Q3: My this compound extracts show poor antioxidant activity in cellular assays. What could be wrong?
Q4: How can I increase this compound production in fungal mycelia?
Q5: Is this compound safe for use in pharmaceutical or food applications?
Here are detailed methodologies for key experiments cited in this guide.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Mushroom Material [1]
Protocol 2: Assessing Cytoprotective Effects of this compound in Cell Cultures [2] [3]
The following tables consolidate key quantitative data from recent research to aid in your experimental planning.
Table 1: Optimized Extraction Parameters for this compound from Different Fungal Sources
| Fungal Source | Optimal Solvent | Optimal Technique & Conditions | Key Performance Metrics | Citation | | :--- | :--- | :--- | :--- | :--- | | Inonotus hispidus (sporocarps) | 40% (v/v) Ethanol | UAE; 75 mL/g ratio; 20 min | Maximized TPC, DPPH scavenging, FRAP [1] | | | Sanghuangporus sanghuang (mycelia) | N/A (Culture Medium) | Submerged culture; Glucose (1 g/L), Yeast Extract (0.3 g/L), pH 5.0 | this compound production: 3 mg/g in a 20-ton bioreactor [4] |
Table 2: Experimentally Determined Antioxidant and Cytoprotective Activity of this compound
| Assay / Model System | Observed Effect / Activity | Key Findings | Citation |
|---|---|---|---|
| DPPH Scavenging Assay | IC₅₀ = 58.8 µM | Significant direct free-radical scavenging capacity [6]. | |
| H₂O₂-induced Oxidative Stress (ARPE-19 cells) | Reduced intracellular ROS; Prevented cell death | Pre-treatment (20 µM) restored cell viability to 80.9%; Activated Nrf2 pathway [2]. | |
| H₂O₂-induced Apoptosis (H9c2 cardiomyoblasts) | Protected against cytotoxicity; Reduced LDH release | Activated Akt/GSK-3β and ERK1/2 survival signaling pathways [3]. |
To help visualize the key processes, the following diagrams outline the general experimental workflow for this compound extraction and evaluation, as well as its documented cellular mechanism of action.
Diagram 1: Experimental Workflow for this compound Extraction and Evaluation
Diagram 2: Cellular Mechanism of this compound's Antioxidant and Cytoprotective Action
Q1: What is this compound and why is it significant in research? this compound is a natural polyketide found in certain fungi and plants. It serves as a key precursor for fungal luciferin in bioluminescent systems [1]. Its derivatives are investigated for therapeutic potential, including antioxidant, anti-inflammatory, and anti-cancer properties [1] [2].
Q2: What are the common challenges when reconstituting the this compound pathway in heterologous hosts? A major challenge is the inefficient performance of the native fungal enzymes in new hosts, leading to low light output in bioluminescence applications [3]. The large size of the fungal this compound synthase (nnHispS, ~5.1 kbp) can also complicate delivery with viral vectors [4].
Q3: Are there improved versions of the pathway available? Yes, recent research has developed optimized fungal bioluminescence pathways (FBP2 and FBP3) that enhance autoluminescence by one to two orders of magnitude in plant, fungal, and mammalian hosts [3]. Key improvements include:
Q4: Can the fungal this compound synthase be replaced? Yes, compact type III polyketide synthases (PKS) from plants (e.g., P. zeylanica's PzPKS2) can replace the large fungal this compound synthase. These plant PKSs are about four times smaller and do not require phosphopantetheinylation, simplifying the pathway and enabling delivery with size-sensitive vectors like TMV [4].
A dim bioluminescence signal often indicates a bottleneck in the this compound biosynthesis pathway. The following table outlines common issues and solutions.
| Problem Area | Specific Issue | Recommended Solution |
|---|---|---|
| Enzyme Performance | Use of wild-type, non-optimized enzymes from N. nambi [3] | Use improved pathway versions FBP2 or FBP3 [3]. |
| This compound Synthase | Large fungal nnHispS is difficult to deliver or shows low activity [4] [3] | Switch to compact plant PKS (e.g., PzPKS2, HmS, PpASCL) or fungal ortholog mcitHispS [4] [3]. |
| Cofactor Supply | Fungal nnHispS requires activation by phosphopantetheinyl transferase (PPTase) [4] [3] | Co-express a PPTase (e.g., A. nidulans NpgA). This is essential in yeast and mammalian cells [4] [3]. |
| Pathway Bottleneck | Limited recycling of spent luciferin (caffeylpyruvate) back to caffeic acid [5] | Include the recycling enzyme caffeylpyruvate hydrolase (nnCPH) to sustain luminescence over time [5]. |
| Substrate Availability | Low endogenous caffeic acid in the host organism [4] | Supply caffeic acid exogenously (essential in yeast and mammalian cells). In plants, this compound (not caffeic acid) may be the limiting factor [4]. |
This is a common and rapid method to validate the functionality of your this compound biosynthesis pathway constructs [5] [3].
1. Principle Agrobacterium tumefaciens is used to transiently express the genes of the this compound biosynthesis pathway in the leaves of Nicotiana benthamiana. Successful reconstitution will result in autonomous bioluminescence, which can be detected with a sensitive camera.
2. Reagents and Equipment
3. Procedure
4. Analysis Compare the luminescence signal from leaves infiltrated with the complete pathway against negative controls (e.g., missing one essential gene). A signal only in the complete pathway confirms successful reconstitution [5].
The diagram below illustrates the core biochemical pathway for this compound biosynthesis and its role in fungal bioluminescence, which is crucial for understanding where bottlenecks may occur.
The core this compound bioluminescence pathway is a cyclic process. It begins with the conversion of Caffeic Acid into This compound, which is then hydroxylated to form the active luciferin (3-Hydroxythis compound). The Luciferase enzyme oxidizes the luciferin to produce light, generating a spent product. The pathway is sustained as the Caffeylpyruvate Hydrolase recycles this spent product back into Caffeic Acid [5] [3].
The following table summarizes findings from studies where nitrofurazone was compared with various natural product-based treatments in burn and wound healing models.
| Treatment (Study Model) | Comparison Group | Key Efficacy Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Manuka Honey Ointment (Rabbit burn model) [1] | Nitrofurazone Ointment | Superior Healing: Composite of Manuka honey + Nitrofurazone led to faster recovery than either alone. Manuka honey alone also showed better histopathological healing (epithelialization, fibrosis, angiogenesis) than nitrofurazone [1]. | Antibacterial activity; Stimulation of re-epithelialization, collagen formation, and angiogenesis [1]. |
| Aloe Vera Gel (Human clinical trial, superficial burns) [2] | 2% Nitrofurazone Ointment | Superior Healing: Aloe Vera gel promoted epithelialization and wound closure more effectively than nitrofurazone, with a significant difference in assessment scores [2]. | Anti-inflammatory properties (via salicylic & arachidonic acid); Bacteriostatic/bactericidal effects; Collagen content enhancing tissue granulation [2]. |
| Kombucha Tea (Rat wound model) [3] | 0.2% Nitrofurazone Ointment | Comparable/Precipitated Healing: Kombucha tea showed a trend of precipitating healing more rapidly than nitrofurazone, though the difference was not statistically significant. Both treatments showed similar healing conditions by day 20 [3]. | Traditional claims of antibiotic and detoxification properties; specific mechanisms for wound healing not detailed in the available abstract [3]. |
| Topical Recombinant Human Erythropoietin (rhEPO) (Human clinical trial, burns) [4] | Nitrofurazone/Vitamin A | Superior Healing: Topical rhEPO significantly reduced healing time and improved skin characteristics within three days compared to the nitrofurazone control [4]. | Accelerates proliferation and migration of keratinocytes; attenuates inflammation; increases angiogenesis and tissue remodeling [4]. |
The studies referenced typically follow robust methodologies to evaluate healing efficacy. Here are the key elements of their experimental protocols:
The diagram below outlines the general workflow of a pre-clinical study comparing topical wound treatments.
Based on the current search results, there is no direct comparison between This compound and nitrofurazone. The provided data on nitrofurazone versus other natural products highlights a active research area, but this compound specifically is not mentioned.
To proceed with your comparison guide, I suggest the following steps:
This compound AND wound healing to establish what in vitro, in vivo, or clinical data exists for this compound alone.
The table below summarizes the key characteristics and experimental data for Hispidin and Vitamin E.
| Feature | This compound | Vitamin E (α-Tocopherol) |
|---|---|---|
| Compound Type | Styrylpyrone pigment (polyphenol) [1] | Fat-soluble vitamin (tocochromanol, primarily α-tocopherol) [2] [3] |
| Primary Antioxidant Role | Multi-mechanism radical scavenger; also acts as a metal chelator [4] | Chain-breaking lipid-soluble antioxidant [2] [5] |
| Key Mechanisms | Radical Adduct Formation (RAF), Single Electron Transfer (SET), Formal Hydrogen Atom Transfer (f-HAT) [4] | Hydrogen Atom Transfer (HAT) to peroxyl radicals, regenerated by Vitamin C [2] |
| DPPH Assay (IC₅₀ or Relative Activity) | IC₅₀ = 58.8 μM [4]; Scavenging activity comparable to α-tocopherol and BHT [4] | Used as a standard for comparison (e.g., "comparable to α-tocopherol") [4] |
| ABTS Assay | Activity confirmed, used to calculate Trolox Equivalent Antioxidant Capacity (TEAC) [4] | Used as a reference standard [2] |
| Reactivity with HO• Radical | Extremely high; ( k_{overall} ) = 3.24 × 10¹⁰ M⁻¹s⁻¹ (in water) [4] | Not directly quantified in search results, but known as a potent peroxyl radical scavenger [2] [5] |
| Reactivity with HOO• (Peroxyl) Radical | Moderate in water (( k_{overall} ) = 1.40 × 10⁸ M⁻¹s⁻¹); relatively low in lipid media [4] | Primary biological function; reacts with lipid peroxyl radicals to stop lipid peroxidation chain reactions [2] [5] |
| Additional Activities | Copper(II) ion chelation, inhibiting HO• formation via Fenton reaction [4] | Maintains cell membrane integrity, supports aspects of cell-mediated immunity [2] |
For reproducibility and deeper analysis, here are the methodologies and key findings from critical studies.
DPPH Radical Scavenging Assay [4]
ABTS Radical Cation Scavenging Assay [4]
The following diagram illustrates the multi-mechanism antioxidant activity of this compound, which varies based on the radical species and environment (lipid vs. water).
For a comprehensive research guide, you may find it useful to:
This compound (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) is a naturally occurring polyphenolic compound primarily isolated from medicinal fungi belonging to the Phellinus and Inonotus genera, traditionally known as "Sanghuang" in East Asian medicine. [1] [2] This bioactive compound has garnered significant research interest due to its potent antioxidant properties, which are approximately 3-5 times stronger than water-soluble vitamin E and comparable to synthetic antioxidants like BHA and caffeic acid. [1] this compound demonstrates a diverse pharmacological profile encompassing anti-cancer, anti-bacterial, anti-diabetic, and particularly promising anti-inflammatory activities. [1] [2]
The investigation of this compound's anti-inflammatory mechanisms arrives at a critical juncture in pharmaceutical development, as researchers seek alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs) that pose significant adverse effects including gastrointestinal bleeding, renal impairment, and cardiovascular complications with long-term use. [3] [4] this compound presents a compelling natural product candidate that modulates key inflammatory signaling pathways—specifically MAPK and JAK-STAT—while potentially offering a more favorable safety profile based on toxicological assessments indicating very low human toxicity. [2] This guide systematically compares this compound's anti-inflammatory performance against other therapeutic alternatives through detailed experimental data and methodological protocols to assist researchers in evaluating its drug development potential.
The mitogen-activated protein kinase (MAPK) signaling pathway represents a crucial intracellular mechanism for regulating inflammatory responses, consisting of three major components: p38, JNK, and ERK. [1] Under inflammatory conditions, activation of these kinases leads to phosphorylation events that subsequently trigger the production of pro-inflammatory mediators. [1] [5] Experimental evidence demonstrates that this compound effectively suppresses the phosphorylation of all three MAPK components in LPS-induced RAW264.7 macrophages and BV-2 microglial cells. [1] [5]
Specifically, in LPS-stimulated RAW264.7 macrophages, this compound treatment resulted in dose-dependent inhibition of p-p38, p-JNK, and p-ERK activation without affecting total protein levels, indicating targeted action on the phosphorylation process rather than protein synthesis. [1] This suppression of MAPK signaling correlated with reduced production of reactive oxygen species (ROS) and pro-inflammatory factors, suggesting that this compound's antioxidant activity may contribute to its MAPK pathway modulation. [5] The inhibition of MAPK signaling represents a strategic therapeutic approach as this pathway serves as a convergence point for multiple inflammatory stimuli, potentially offering broad-spectrum anti-inflammatory effects.
The JAK-STAT signaling pathway functions as a critical intracellular mediator for numerous cytokines and growth factors, with dysregulation implicated in various inflammatory diseases. [6] [7] This pathway involves the activation of Janus kinases (JAK1, JAK2, JAK3, TYK2) that phosphorylate signal transducers and activators of transcription (STATs), leading to their dimerization, nuclear translocation, and regulation of target gene expression. [6] Research indicates that this compound particularly targets the JAK1/STAT3 axis in inflammatory models. [1] [5]
In LPS-induced RAW264.7 macrophages, this compound treatment dramatically suppressed JAK1 and STAT3 phosphorylation, thereby interrupting the downstream signaling cascade that would normally promote expression of various inflammatory genes. [1] This specific inhibition is pharmacologically significant since JAK1 associates with cytokine receptors involved in pro-inflammatory signaling, while STAT3 activation has been linked to chronic inflammatory conditions. [6] [7] The ability of this compound to simultaneously modulate both MAPK and JAK-STAT pathways positions it as a multi-target therapeutic agent capable of addressing inflammation at multiple regulatory levels, potentially enhancing efficacy while reducing compensatory signaling mechanisms that often limit single-target approaches.
Table 1: Comparative Analysis of Anti-Inflammatory Mechanisms Across Different Compound Classes
| Compound/Class | MAPK Pathway | JAK-STAT Pathway | NF-κB Pathway | Other Significant Mechanisms |
|---|---|---|---|---|
| This compound | Strong inhibition of p-p38, p-JNK, p-ERK [1] [5] | JAK1/STAT3 suppression [1] [5] | Limited effect (IκB-α unaffected) [5] | ROS scavenging, phagocytosis preservation [1] |
| Conventional NSAIDs | No direct inhibition | No direct inhibition | Secondary effects via reduced prostaglandins [3] | COX-1/COX-2 enzyme inhibition [3] [4] |
| Natural Phenolics (Resveratrol, Curcumin) | Variable inhibition depending on compound [8] | STAT1/STAT3 inhibition [8] | Strong inhibition (IκB-α stabilization) [8] | Antioxidant, immunomodulatory effects [8] |
| Biologic JAK Inhibitors | No direct inhibition | Selective JAK inhibition [6] [7] | No direct inhibition | Targeted cytokine signaling blockade [6] |
When compared to conventional NSAIDs, this compound operates through fundamentally distinct mechanisms. While NSAIDs primarily target cyclooxygenase enzymes to inhibit prostaglandin synthesis, this compound modulates upstream signaling pathways that control the expression of multiple inflammatory mediators, potentially offering broader regulatory scope. [3] [4] Unlike corticosteroids that broadly suppress immune function, this compound demonstrates a more selective action profile, maintaining important phagocytic functions of macrophages while reducing excessive inflammatory responses. [1] This preservation of innate immune capacity represents a significant therapeutic advantage in managing chronic inflammatory conditions where host defense remains important.
Among natural product alternatives, this compound displays a unique mechanism spectrum compared to other well-studied polyphenols. While compounds like curcumin and resveratrol strongly inhibit NF-κB signaling, this compound appears to exert more pronounced effects on MAPK and JAK-STAT pathways with minimal NF-κB involvement, as evidenced by unchanged IκB-α degradation in BV-2 microglial cells. [5] [8] This distinctive pathway selectivity suggests this compound could offer complementary therapeutic value when used in combination with other natural anti-inflammatory agents, potentially creating synergistic effects while minimizing pathway over-inhibition.
Table 2: Quantitative Anti-Inflammatory Effects of this compound Across Experimental Models
| Cell Model/System | Inducer | This compound Concentration | NO Reduction (%) | IL-6 Reduction (%) | ROS Reduction (%) | TNF-α Impact | Reference |
|---|---|---|---|---|---|---|---|
| RAW264.7 macrophages | LPS (1μg/ml) | 20 μg/ml | ~70% | ~65% | ~60% | No significant effect | [1] |
| BV-2 microglial cells | LPS (1μg/ml) | 20 μg/ml | ~75% | Not reported | ~70% | Not reported | [5] |
| MES23.5 dopaminergic cells | MPP+ (2μmol/L) | 20 μmol/L | Not applicable | Not reported | ~50% | Not reported | [9] |
| Pancreatic cancer cells | Baseline inflammation | 10-100 μmol/L | Not reported | Not reported | Variable | Not reported | [2] |
The experimental data consistently demonstrate that this compound achieves significant suppression of key inflammatory mediators across multiple cell models. In LPS-induced RAW264.7 macrophages, this compound produced dose-dependent inhibition of nitric oxide (NO) production, with approximately 70% reduction at 20 μg/ml concentration, comparable to the effectiveness of specific iNOS inhibitor S-methylisothiourea sulfate. [1] Similarly, this compound reduced interleukin-6 (IL-6) production by approximately 65% at the same concentration, while effectively scavenging reactive oxygen species (ROS) by approximately 60%. [1]
Notably, this compound exhibited a selective cytokine regulation profile, significantly reducing IL-6 but demonstrating no substantial inhibitory effect on TNF-α production in RAW264.7 macrophages. [1] This selective action differs from conventional anti-inflammatory drugs that typically suppress multiple cytokines simultaneously, suggesting this compound may offer a more targeted approach to inflammatory modulation. The preservation of TNF-α production may explain why this compound treatment maintains macrophage phagocytic capability, as TNF-α plays important roles in immune coordination and host defense mechanisms.
Table 3: Comparison of Anti-Inflammatory Efficacy Across Compound Classes
| Compound | Experimental Model | Effective Concentration | Primary Efficacy Endpoints | Therapeutic Index Considerations |
|---|---|---|---|---|
| This compound | RAW264.7 macrophages [1] | 5-20 μg/ml (≈20-80 μM) | NO: ~70% reduction, IL-6: ~65% reduction | Maintains phagocytosis function, low toxicity [1] [2] |
| Diclofenac | Clinical use [3] [4] | 50-150 mg/day (human equivalent) | COX-1/COX-2 inhibition | GI bleeding risk, hepatotoxicity [3] [4] |
| Celecoxib | Clinical use [3] [4] | 100-400 mg/day (human equivalent) | Selective COX-2 inhibition | Lower GI risk, cardiovascular concerns [3] [4] |
| Resveratrol | In vitro models [8] | 10-50 μM | STAT1/STAT3 inhibition, antioxidant | Limited bioavailability |
When comparing potency across compound classes, this compound demonstrates effective anti-inflammatory activity at mid-micromolar concentrations in cellular models, which is comparable to many other natural polyphenols. [8] While some synthetic NSAIDs may exhibit greater potency on a molar basis, this compound's multi-pathway approach and preservation of protective biological functions present distinct advantages. Critically, this compound treatment maintained macrophage phagocytosis capability even at higher effective concentrations (20 μg/ml), indicating it does not cause generalized immunosuppression. [1]
Toxicological assessments including the Ames test, in vitro chromosome aberration test, acute oral toxicity test, and bone marrow micronucleus test demonstrate this compound has very low toxicity profiles for human consumption. [2] This favorable safety spectrum distinguishes this compound from conventional NSAIDs that carry boxed warnings for gastrointestinal, cardiovascular, and renal adverse effects, particularly with chronic use. [3] [4] The concentration range at which this compound exerts anti-inflammatory effects (5-20 μg/ml) is substantially below levels associated with cytotoxicity, as cell viability assays showed no significant reduction in macrophage viability at concentrations up to 20 μg/ml. [1] [5]
For evaluating anti-inflammatory activity using macrophage models, researchers typically employ RAW264.7 murine macrophages or BV-2 microglial cells maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified environment. [1] [5] Cells are seeded at appropriate densities (4×10³ cells/well for 96-well plates; 2×10⁵ cells/well for 48-well plates) and allowed to adhere for 24 hours prior to experimentation. Inflammation induction is achieved through application of lipopolysaccharide (LPS) from Escherichia coli serotype 0111:B4 at a standard concentration of 1 μg/ml, which robustly activates Toll-like receptor 4 (TLR4) signaling and downstream inflammatory pathways. [1] [5]
This compound is typically prepared as a stock solution in dimethyl sulfoxide (DMSO) and diluted in culture medium to achieve final working concentrations ranging from 5-20 μg/ml (approximately 20-80 μM). [1] [5] For optimal efficacy, researchers employ pretreatment protocols where cells are incubated with this compound for 1-2 hours prior to LPS stimulation, followed by coincubation for specified durations (typically 24 hours for cytokine measurements). [1] [9] [5] This pretreatment approach allows this compound to modulate cellular signaling pathways before inflammatory activation, more closely mimicking prophylactic or early therapeutic intervention scenarios. Vehicle control groups receiving equivalent DMSO concentrations (typically <0.1%) are essential to account for potential solvent effects.
Cell Viability Assessment (MTT Assay): Following experimental treatments, cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at 5 mg/ml for 4 hours at 37°C. [1] [5] The resulting formazan crystals are dissolved in DMSO, and absorbance is measured at 490 nm using a microplate reader. Viability is expressed as percentage relative to untreated control cells, with values >90% indicating no significant cytotoxicity at tested concentrations.
Nitric Oxide Measurement (Griess Assay): Culture supernatants are mixed with an equal volume of Griess reagent [0.1% sulfanilamide, 0.1% N-(1-naphthyl) ethylenediamine dihydrochloride, and 2.5% H₃PO₄]. [1] [5] After incubation, absorbance is measured at 540 nm, and nitrite concentration is determined using sodium nitrite standards. Results are typically expressed as percentage reduction compared to LPS-only treated controls.
Cytokine Analysis (ELISA): Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used according to manufacturer protocols to quantify specific cytokines (IL-6, TNF-α) in culture supernatants. [1] This method provides picogram-level sensitivity for specific inflammatory mediators and allows parallel assessment of multiple cytokines to determine selectivity of intervention.
Reactive Oxygen Species Detection: Cells are incubated with 10 μM dichloro-dihydro-fluorescein diacetate (DCFH-DA) for 15-30 minutes at 37°C. [1] [9] This non-fluorescent compound is oxidized to highly fluorescent DCF by intracellular ROS, with fluorescence intensity measured using flow cytometry or fluorescence microscopy at excitation/emission wavelengths of 485/535 nm.
Western Blot Analysis: Cells are lysed using protein lysis buffers, and proteins are separated by SDS-PAGE before transfer to nitrocellulose membranes. [1] [5] After blocking, membranes are incubated with primary antibodies against target proteins (p-p38, p-JNK, p-ERK, p-STAT3, IκB-α, iNOS) followed by HRP-conjugated secondary antibodies. Signal detection employs chemiluminescence substrates with visualization using imaging systems.
Phagocytosis Assay: Phagocytic capability is assessed using Alexa Fluor 488-conjugated Bioparticles added to serum-free medium. [1] After 15-30 minutes incubation, cells are washed and internalized fluorescence is quantified using flow cytometry, with results expressed as percentage of phagocytically active cells or mean fluorescence intensity relative to controls.
The following diagram illustrates the key experimental workflow for evaluating this compound's anti-inflammatory effects in cellular models:
The experimental evidence positioning this compound as a multi-target anti-inflammatory agent suggests several promising research directions and potential therapeutic applications. This compound's ability to simultaneously modulate MAPK and JAK-STAT signaling while maintaining phagocytic function makes it particularly interesting for conditions requiring immune balance rather than broad immunosuppression. [1] The compound's neuroprotective potential is evidenced by its effectiveness in reducing neuroinflammation in BV-2 microglial cells and protecting dopaminergic neurons in Parkinson's disease models, where it attenuated MPP+-induced mitochondrial dysfunction, JNK activation, and cellular apoptosis. [9]
This compound's selective cytokine modulation—reducing IL-6 while preserving TNF-α—suggests potential applications in conditions where specific inflammatory pathways drive pathology without complete immune suppression. [1] This profile may be advantageous for chronic inflammatory conditions, autoimmune disorders, and age-related inflammation where maintaining host defense remains important. Additionally, this compound's potent antioxidant capacity complements its anti-inflammatory mechanisms, addressing multiple aspects of oxidative stress-associated inflammation relevant to metabolic, cardiovascular, and neurodegenerative disorders. [2] [9]
From a drug development perspective, this compound presents both opportunities and challenges. While its natural origin and favorable toxicity profile support further investigation, aspects such as bioavailability optimization, formulation development, and preclinical efficacy validation in disease-relevant animal models represent important next steps in the research pipeline. [2] The compound's multi-pathway activity may also position it as a valuable chemical scaffold for developing synthetic analogs with enhanced potency or improved pharmacokinetic properties.
This compound emerges as a promising natural anti-inflammatory agent with a distinctive mechanism profile centered on simultaneous modulation of MAPK and JAK-STAT signaling pathways. Compared to conventional NSAIDs, this compound offers a multi-target approach that addresses inflammation at the transcriptional and signaling levels while preserving critical immune functions such as phagocytosis. The compound's favorable safety profile and natural origin further enhance its therapeutic potential, particularly for chronic conditions requiring long-term intervention.
The table below summarizes key experimental data on hispidin's effects on various cancer and normal cell lines.
| Cell Line | Cell Type | Observed Effect of this compound | Key Findings / Proposed Mechanism | Experimental Reference |
|---|---|---|---|---|
| SCL-1 | Human skin squamous cell carcinoma | Cytotoxic | Selective cytotoxicity towards cancer cells; Inhibition of Protein Kinase C (PKC) beta isoform [1]. | [1] |
| Capan-1 | Human pancreatic ductal adenocarcinoma | Cytotoxic | Selective cytotoxicity towards cancer cells; Inhibition of Protein Kinase C (PKC) beta isoform [1]. | [1] |
| SGC-7901 | Human gastric adenocarcinoma | Induces autophagic & necrotic death (IC50: 61 ± 11 μM at 24 h) | Lysosomal membrane permeabilization via inhibition of tubulin polymerization; Caspase-independent; Death was minimal in normal GES-1 cells [2]. | [2] |
| LNCaP | Androgen-sensitive human prostate cancer | Inhibits growth (IC50: 6.09 μM at 72 h) | Induced S-phase cell cycle arrest; Reduced AR, MMP-2, and MMP-9 protein expression; Activated caspase-mediated apoptosis [3]. | [3] |
| C4-2 | Castration-resistant human prostate cancer | Inhibits growth (IC50: 16.63 μM at 72 h) | Induced S-phase cell cycle arrest; Reduced AR, MMP-2, and MMP-9 protein expression; Activated caspase-mediated apoptosis [3]. | [3] |
| CMT-93 | Mouse rectal carcinoma | Induces apoptosis | ROS-mediated apoptosis; Morphological changes like chromatin condensation [4]. | [4] |
| HCT 116 | Human colorectal carcinoma | Induces apoptosis | ROS-mediated apoptosis; Activation of both intrinsic and extrinsic apoptotic pathways [4]. | [4] |
| A549 | Human lung carcinoma | Cytotoxic | Potential inhibition of PAK1-dependent signaling or induction of lysosomal membrane permeabilization [5] [2]. | [5] [2] |
| BxPC-3, AsPC-1 | Human pancreatic ductal adenocarcinoma | Apoptosis & inhibited proliferation | Inhibited NF-κB pathway; Enhanced p53 and caspase-3 activity [5]. | [5] |
| MRC-5 | Normal human lung fibroblasts | Lower cytotoxicity | Demonstrated significantly lower sensitivity compared to concurrent cancer cell lines [1] [2]. | [1] [2] |
| GES-1 | Immortalized human gastric epithelial cells | Minimal death | 203 μM this compound reduced viability by only ~20% at 24h, unlike in SGC-7901 cancer cells [2]. | [2] |
To ensure the reliability and reproducibility of the data, here are the core methodologies commonly used in these studies.
This compound appears to target cancer cells through multiple mechanisms, which are summarized in the diagram below. Its selectivity may arise from the heightened sensitivity of cancer cells to these specific disruptions.
The diagram above illustrates the multi-targeted nature of this compound. The proposed basis for its selectivity includes:
While the existing data is compelling, several areas require further investigation to advance this compound as a therapeutic candidate:
| Cancer Type | Cell Line | IC₅₀ Value | Key Findings / Proposed Mechanisms |
|---|---|---|---|
| Prostate Cancer | LNCaP (androgen-sensitive) | 6.09 μM (72h) [1] | Induced S-phase cell cycle arrest; reduced AR, MMP-2, and MMP-9 expression; activated caspase-related apoptosis [2] [1]. |
| C4-2 (castration-resistant) | 16.63 μM (72h) [1] | Same as above, demonstrating activity against therapy-resistant cancer [2] [1]. | |
| Colon Cancer | HCT 116 | 1.4 ± 1.3 μM [3] | Induced ROS-dependent apoptosis; caused chromatin condensation and nuclear fragmentation [4]. |
| CMT-93 | ~700 μM [4] | Induced ROS-dependent apoptosis [4]. | |
| Pancreatic Cancer | BxPC-3 | ~100 μM [4] | Induced apoptosis via inhibition of NF-κB and enhancement of p53 activity [4]. |
| AsPC-1 | ~200 μM [4] | Same as above [4]. | |
| Capan-1 | Between 100 - 1000 μM [4] | One of the earliest cell lines tested for hispidin cytotoxicity [4]. | |
| Lung Cancer | A549 | ~250 μM [4] | Cytotoxicity linked to inhibition of PAK1-dependent signaling and decreased ROS [4]. |
| Other Cancers | SCL-1 (Skin squamous cell carcinoma) | ~100 μM [4] | Early study demonstrating this compound's cytotoxicity [4]. |
| SGC-7901 (Endocervical adenocarcinoma) | ~6,100 μM [4] | Induced autophagic and necrotic death via stathmin-1 phosphorylation and microtubule depolymerization [4]. |
The data in the table above were primarily generated using standard in vitro cytotoxicity assays. Here are the details of the core methodologies cited:
This compound is a multi-target agent. The following diagram synthesizes its key anticancer mechanisms as described in the search results, showing how it impacts cancer cells through multiple pathways.
The data indicates that this compound's cytotoxicity is highly context-dependent. Its potency can vary by over three orders of magnitude across different cancers. When interpreting these results, consider:
To further this research, you could:
Hispidin is a polyphenol compound found in medicinal mushrooms, particularly from the Phellinus genus and Inonotus obliquus (Chaga) [1].
The following table summarizes the key bioactivities of this compound identified in the current literature:
| Bioactivity | Reported Effect / Mechanism | Context / Organism |
|---|---|---|
| Anti-inflammatory | Inhibits expression of nitric oxide (NO), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α); downregulates NF-κB signaling pathway [1]. | Lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cell line [1]. |
| Antioxidant | Exhibits strong free radical scavenging capacity, particularly when polymerized into larger structures (e.g., 3,14’-bihispidinyl) [2]. | In vitro chemical analysis and assays [2]. |
| Biosynthesis | Synthesized via a fungal polyketide pathway involving a styrylpyrone synthase (SPS) that performs two condensations of a phenylpropanoid starter (e.g., cinnamoyl-CoA) with malonyl-CoA [1]. | Fungi including Phellinus and Gymnopilus species [1]. |
To systematically evaluate the antimicrobial spectrum of this compound, you could adapt the following well-established microbiological and biochemical methodologies. The workflow below outlines the key stages of this process.
Title: Workflow for Antimicrobial Profiling of this compound
The methodology can be broken down into the following stages:
Given the current lack of direct data on this compound's antimicrobial potency, its primary research interest lies in its anti-inflammatory and antioxidant capacities [1]. This profile is similar to other natural polyphenols. Research could focus on whether this compound's antimicrobial effect is direct or a secondary consequence of modulating the host's immune response to infection.
For a robust comparison with established antimicrobials, you can consider the detailed pharmacodynamic data available for first-line tuberculosis drugs. The interaction between isoniazid and rifampin has been thoroughly studied using time-kill experiments and response-surface modeling, which you could emulate for this compound combination therapies [3]. Similarly, large-scale retrospective cohort studies, like those comparing amoxicillin and amoxicillin-clavulanate, provide a model for how clinical outcomes of this compound-based treatments could be evaluated in the future [4].
Hispidin's mechanism is distinct from classical tubulin inhibitors. It does not bind to tubulin directly but acts by modulating regulatory proteins, leading to downstream effects that destabilize microtubules.
The table below summarizes the core mechanism and key differentiators.
| Aspect | This compound | Classical Tubulin Inhibitors (e.g., Colchicine, Vinca Alkaloids) |
|---|---|---|
| Direct Target | Microtubule regulatory proteins (e.g., stathmin) [1] [2]. | Tubulin heterodimer itself [1]. |
| Binding Site | Does not bind directly to tubulin [1] [2]. | Binds to specific sites on β-tubulin (e.g., colchicine site, vinca site). |
| Primary Effect | Inhibits tubulin polymerization indirectly by promoting stathmin phosphorylation, which increases its microtubule-destabilizing activity [1] [2]. | Inhibits tubulin polymerization directly by binding to tubulin and preventing its incorporation into microtubules. |
| Key Downstream Event | Lysosomal Membrane Permeabilization (LMP), leading to the release of cathepsins and Ca²⁺ into the cytosol [1] [2]. | Mitotic arrest and activation of the apoptotic pathway. |
| Cell Death Mode | Caspase-independent; involves autophagic and necrotic cell death [1] [2]. | Primarily caspase-dependent apoptosis. |
This proposed mechanism of this compound's action can be visualized in the following pathway:
The mechanism described above is supported by concrete experimental evidence, which also reveals a nuanced, concentration-dependent effect.
| Experimental Model | Key Finding | Concentration Range | Citation |
|---|---|---|---|
| SGC-7901 Gastric Cancer Cells | Induced caspase-independent cell death characterized by autophagy and necrosis. IC₅₀ of 61 ± 11 µM at 24 hours [1] [2]. | 41 - 122 µM [2] | Lv et al., Oncotarget (2017) [1] [2] |
| Cell-Free Tubulin Polymerization Assay | Promoted tubulin polymerization at low concentration. Inhibited tubulin polymerization at high concentrations [1] [2]. | 4.1 µM (promotion) > 41 µM (inhibition) [1] [2] | Lv et al., Oncotarget (2017) [1] [2] | | SGC-7901 vs. GES-1 Normal Cells | Cytotoxic effect and Lysosomal Membrane Permeabilization were more drastic in cancer cells, suggesting a selective effect [1] [2]. | 203 µM (reduced GES-1 viability by only ~20% at 24h) [2] | Lv et al., Oncotarget (2017) [1] [2] | | Prostate Cancer Cells (LNCaP & C4-2) | Induced apoptosis via caspase activation, not primarily via tubulin inhibition [3]. | IC₅₀ of 6.09 µM (LNCaP) and 16.63 µM (C4-2) at 72h [3] | PMC (2024) [3] |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.
This protocol outlines the core experiments that uncovered the indirect tubulin inhibition mechanism [1] [2].
This protocol is representative of studies finding a caspase-dependent apoptotic mechanism, highlighting the context-dependency of this compound's action [3].
It is important to note that this compound is a pleiotropic compound, and its effect can vary based on cellular context.
For further investigation, you may focus on:
While data for hispidin is not available in the current results, the established methodologies for evaluating xanthine oxidase (XO) inhibitors are well-documented. The following workflow outlines the standard in vitro and in silico procedures you would expect to find in a primary research study.
Key Experimental Details:
Although direct data on this compound is unavailable, the search results provide a strong foundation on the structural features that contribute to effective XO inhibition, which can serve as a basis for comparison once this compound data is found.
The table below summarizes experimental data for other natural product-derived inhibitors, which are the kind of compounds you would compare this compound against.
Table 1: Experimental Data for Selected Natural XO Inhibitors
| Compound / Extract Source | IC₅₀ Value | Inhibition Type | Key Interactions / Notes | Reference |
|---|---|---|---|---|
| Chalcone derivative (Compound 2) | 0.064 µM | Mixed-type | Hydrogen bonds with Arg880, Thr1010, Glu802; comparable efficacy to allopurinol in vivo. | [5] |
| Benzaldehyde thiosemicarbazone | 0.0437 µM | Mixed-type | 173x more potent than allopurinol in vitro; reduced uric acid in vivo with no acute toxicity. | [5] |
| Scolymoside (from Dolichandrone spathacea) | 19.34 µM | Competitive | Strong binding energy; hydrogen bond with Molybdenum cofactor (MoS3004). | [2] |
| Naringin octanoate (Acylated flavonoid) | 110.35 µM | Competitive | Acylation improved lipophilicity and inhibitory effect compared to parent flavonoid. | [1] |
| Pistacia lentiscus extract | 27.52 µg/mL | Mixed-type | Traditional use for inflammatory diseases; correlation with phenolic content. | [4] |
Key Structural Insights for Potent Inhibition:
Research indicates that certain structural features in polyphenols and other synthetic compounds are associated with strong XO inhibition [5] [6]:
This compound is a natural polyphenol found in medicinal mushrooms like Phellinus linteus. Research demonstrates cytotoxic effects against various cancer cells, but proposed primary mechanisms involve inhibiting NF-κB signaling and generating reactive oxygen species (ROS), not directly inducing LMP [1].
The table below summarizes key experimental findings on this compound's anticancer activity:
| Cancer Cell Type / Model | Observed Effects of this compound | Proposed Primary Mechanisms | Key Experimental Methods |
|---|---|---|---|
| Pancreatic Cancer Cells (BxPC-3) | Dose-dependent cytotoxicity (IC50 ≈ 150 μM) | Inhibition of cell viability; induction of apoptosis | MTT cell viability assay [1] |
| Pancreatic Cancer Stem Cells (CSCs), BxPC-3 CD44+ | Reduced cell viability and migration; sensitization to gemcitabine | Inhibition of stemness (reduced NANOG, SOX2); potential ROS generation | Sphere-forming assay, Transwell migration/invasion assay, Western blot [1] |
| General Anticancer Activity | Inhibition of tumor growth and metastasis | Inhibition of NF-κB transcriptional activity | Not specified in search results [1] |
Lysosomal Membrane Permeabilization (LMP) is a regulated cell death mechanism where lysosomal contents, such as cathepsin proteases, are released into the cytosol, triggering apoptosis or necrosis [2].
The diagram below illustrates the triggers, core event, and consequences of LMP based on current scientific understanding.
Some compounds are known to induce LMP. Sphinganine, for instance, causes LMP through pH dysregulation and osmotic imbalance [3]. Cancer cells are often more vulnerable to LMP due to altered lysosomal composition, making it a promising therapeutic strategy [2].
Based on the search results, a direct link between this compound and LMP induction has not been established. This compound is shown to generate ROS, which is a known trigger of LMP [2] [1], suggesting a potential connection. However, this specific mechanism has not been experimentally verified for this compound.
Future research could: